2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline
Beschreibung
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Eigenschaften
CAS-Nummer |
126921-40-2 |
|---|---|
Molekularformel |
C22H25N3 |
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
2-[1-(4-phenylpiperazin-1-yl)propan-2-yl]quinoline |
InChI |
InChI=1S/C22H25N3/c1-18(21-12-11-19-7-5-6-10-22(19)23-21)17-24-13-15-25(16-14-24)20-8-3-2-4-9-20/h2-12,18H,13-17H2,1H3 |
InChI-Schlüssel |
OCLCBDZSURAYKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1CCN(CC1)C2=CC=CC=C2)C3=NC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
An In-depth Technical Guide to the Putative Mechanisms of Action of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline
Abstract
This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel chemical entity 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline. Given the absence of extensive characterization of this specific molecule, this document synthesizes established pharmacological principles of its core constituents: the quinoline nucleus and the phenylpiperazine moiety. We will explore plausible molecular targets and signaling pathways, offering a strategic framework for experimental validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents. We will delve into hypothesized interactions with central nervous system (CNS) receptors, ion channels, and key enzymes implicated in various disease states, supported by data from structurally related compounds. Furthermore, detailed experimental protocols are provided to systematically elucidate the compound's true pharmacological profile.
Introduction: Deconstructing the Molecular Architecture
The compound 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline is a synthetic molecule that marries two pharmacologically significant scaffolds. Its structure suggests a potential for a complex and multifaceted mechanism of action, making it a compelling candidate for investigation in drug discovery programs.
-
The Quinoline Core: Quinoline and its derivatives are heterocyclic aromatic compounds that form the backbone of numerous natural and synthetic bioactive molecules.[1][2][3] Their therapeutic applications are broad, encompassing antimalarial, anticancer, antibacterial, and antiviral activities.[1][2] The specific substitutions on the quinoline ring are critical in defining its pharmacological target and subsequent biological effect.[4]
-
The Phenylpiperazine Side Chain: The N-phenylpiperazine moiety is a well-established "privileged" structure in medicinal chemistry, particularly for targeting the CNS.[5] This group is a common feature in drugs with antipsychotic, antidepressant, and anxiolytic properties, primarily through modulation of monoaminergic systems such as serotonin and dopamine receptors.[5] Furthermore, many first-generation antihistamines incorporate a piperazine ring, conferring H1 receptor antagonism.[6][7]
The linkage of these two moieties via a methyl-ethyl bridge suggests a molecule designed to present the phenylpiperazine group for interaction with a target, while the quinoline core may serve as an anchoring group or contribute to the overall binding affinity and selectivity.
Postulated Mechanisms of Action Based on Structural Scaffolds
Based on the extensive pharmacology of its constituent parts, we can hypothesize several primary mechanisms of action for 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline.
Central Nervous System Modulation
The presence of the phenylpiperazine group strongly suggests CNS activity. Many piperazine derivatives exhibit activity at monoamine receptors.[5]
-
Serotonin (5-HT) Receptor Antagonism: Structurally similar compounds containing both quinoline and piperazine moieties have been identified as potent antagonists of 5-HT1A, 5-HT1B, and 5-HT1D receptors.[8] These receptors function as autoreceptors, regulating the release of serotonin. Their blockade can lead to increased synaptic serotonin levels, a mechanism relevant to antidepressant and anxiolytic effects.
-
Histamine H1 and H3 Receptor Antagonism: The piperazine scaffold is a classic feature of H1 antihistamines.[6][7] Therefore, the target compound could act as an H1 antagonist, with potential applications in treating allergic conditions.[6] Additionally, 2-(4-alkylpiperazin-1-yl)quinolines have been developed as histamine H3 receptor antagonists, which are being explored for cognitive disorders.[9]
Potential as an Anti-proliferative Agent
Both quinoline and piperazine derivatives have demonstrated anticancer properties.
-
Induction of Apoptosis: A novel piperazine derivative, PCC, has been shown to induce apoptosis in human liver cancer cells through both intrinsic and extrinsic pathways.[10] This involves the activation of caspases 3, 7, 8, and 9, release of cytochrome c from mitochondria, and suppression of NF-κB translocation.[10]
-
Kinase and Topoisomerase Inhibition: The quinoline structure is present in several kinase inhibitors.[11] By binding to the ATP-binding site of kinases, these compounds can disrupt signaling pathways that are often dysregulated in cancer. Furthermore, some quinoline derivatives act as topoisomerase inhibitors, interfering with DNA replication in rapidly dividing cancer cells.[12]
Antimicrobial and Antimalarial Activity
The quinoline ring is the foundational structure for a major class of antimalarial drugs.[13][14]
-
Interference with Heme Metabolism: In the context of malaria, 4-aminoquinolines are thought to accumulate in the acidic food vacuole of the parasite and interfere with the polymerization of heme, leading to a buildup of this toxic substance and parasite death.[13] While the subject molecule is a 2-substituted quinoline, this general mechanism remains a plausible area of investigation.
-
DNA Gyrase and Topoisomerase IV Inhibition: In bacteria, quinolone antibiotics inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[12]
A Strategic Framework for Experimental Validation
To systematically elucidate the true mechanism of action of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline, a tiered experimental approach is recommended.
Workflow for Mechanism of Action Elucidation
Caption: A tiered workflow for elucidating the mechanism of action.
Tier 1: Broad Spectrum Screening
Objective: To identify the primary molecular targets of the compound.
Protocol: Radioligand Binding Assay Panel (Example: Safety Panel)
-
Compound Preparation: Prepare a stock solution of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Plate Preparation: In a 96-well plate, add cell membrane preparations expressing the target receptor, a specific radioligand for that receptor, and the test compound at a screening concentration (typically 1-10 µM).
-
Incubation: Incubate the plates at an appropriate temperature for a specified time to allow for binding equilibrium to be reached.
-
Washing and Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand. Wash the filters to remove non-specific binding.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound compared to a control (vehicle only). A significant inhibition (e.g., >50%) suggests a potential interaction with the target.
Tier 2: Target Validation and Functional Analysis
Objective: To confirm the binding affinity and determine the functional activity at the identified primary targets.
Protocol: Functional Cell-Based Assay (Example: Calcium Mobilization for Gq-coupled Receptors)
-
Cell Culture: Culture cells stably expressing the target receptor (e.g., Histamine H1 receptor) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Add varying concentrations of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline to the wells. To test for antagonist activity, pre-incubate with the test compound before adding a known agonist.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis:
-
For agonist activity, plot the fluorescence change against the compound concentration to generate a dose-response curve and determine the EC50.
-
For antagonist activity, perform a dose-response curve of the agonist in the presence of different concentrations of the test compound. A rightward shift in the agonist's EC50 indicates competitive antagonism. Calculate the pA2 or Ki value.
-
Tier 3: Cellular and Downstream Pathway Analysis
Objective: To investigate the downstream signaling effects of target engagement.
Protocol: Western Blot for Phosphorylated Signaling Proteins
-
Cell Treatment: Treat cells with 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline at various concentrations and time points.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of a downstream signaling protein (e.g., phospho-ERK, phospho-Akt).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., total protein or a housekeeping protein like GAPDH) to determine the change in protein phosphorylation.
Hypothesized Signaling Pathway: Apoptosis Induction
Caption: A putative signaling pathway for apoptosis induction.
Quantitative Data from Structurally Related Compounds
While specific quantitative data for the title compound is not available, the following table summarizes data from related molecules to provide a benchmark for potential potency.
| Compound Class | Target | Assay Type | Potency (IC50/Ki) | Reference |
| Quinoline-Piperazine | 5-HT1A/B/D Receptors | Binding Assay | Low nM affinity | [8] |
| Piperazine Derivative (PCC) | SNU-475 Liver Cancer Cells | MTT Assay | 6.98 ± 0.11 µM | [10] |
| Piperazine Derivative (PCC) | SNU-423 Liver Cancer Cells | MTT Assay | 7.76 ± 0.45 µM | [10] |
| Quinoline-Piperazine | Histamine H3 Receptor | Binding Assay | nM to sub-nM Ki | [9] |
Conclusion and Future Directions
The novel molecule 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline represents a promising chemical scaffold with the potential for diverse pharmacological activities, primarily centered on CNS modulation and anti-proliferative effects. The strategic fusion of the quinoline and phenylpiperazine moieties provides a strong rationale for its investigation as a modulator of serotonin, histamine, and other key signaling pathways. The experimental framework outlined in this guide offers a systematic and robust approach to deorphanize this compound, validate its primary targets, and elucidate its downstream cellular mechanisms. Future research should focus on executing this tiered validation strategy, followed by pharmacokinetic and in vivo efficacy studies in relevant disease models to fully characterize its therapeutic potential.
References
-
Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC. (2016, March 17). National Center for Biotechnology Information. [Link]
-
Pharmacological Studies on 2-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl) Quinoline (Centhaquin). I. Hypotensive Activity - PubMed. (1990, May-June). National Center for Biotechnology Information. [Link]
-
Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons - PMC. (2024, October 9). National Center for Biotechnology Information. [Link]
-
Quinoline antimalarials: mechanisms of action and resistance - PubMed. (1997, February). National Center for Biotechnology Information. [Link]
-
What is the mechanism of Piperazine? - Patsnap Synapse. (2024, July 17). Patsnap. [Link]
-
H1 antagonist - Wikipedia. Wikipedia. [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023, June 30). Oriental Journal of Chemistry. [Link]
-
Some pharmacological properties of piperazine - PubMed. (1969, August). National Center for Biotechnology Information. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (2019, February 15). National Center for Biotechnology Information. [Link]
-
New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists - PubMed. (1995, September 29). National Center for Biotechnology Information. [Link]
-
histamine h1-receptor antagonists: antihistaminic agents. University of Rhode Island. [Link]
-
Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives - Der Pharma Chemica. Der Pharma Chemica. [Link]
-
Quinoline derivative and their pharmacological & medicinal potential - ScienceScholar. (2022, February 9). ScienceScholar. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Pharmaguideline. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (2020, June 2). Royal Society of Chemistry. [Link]
-
Antimalarial Drugs with Quinoline Nucleus and Analogs - IntechOpen. (2023, November 20). IntechOpen. [Link]
-
A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2022, February 2). MDPI. [Link]
-
Discovery of 1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (GSK163090), a Potent, Selective, and Orally Active 5-HT1A/B/D Receptor Antagonist - PubMed. (2010, December 9). National Center for Biotechnology Information. [Link]
-
2-(4-alkylpiperazin-1-yl)quinolines as a new class of imidazole-free histamine H3 receptor antagonists - PubMed. (2005, January 13). National Center for Biotechnology Information. [Link]
-
MIT Open Access Articles Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. Massachusetts Institute of Technology. [https://dspace.mit.edu/bitstream/handle/1721.1/83893/2013-01-16_Liu_J%20Med%20Chem_Discovery%20of%201-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][6][10]naphthyridin-2(1H)-one.pdf]([Link]6][10]naphthyridin-2(1H)-one.pdf)
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. H1 antagonist - Wikipedia [en.wikipedia.org]
- 7. New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (GSK163090), a Potent, selective, and orally active 5-HT1A/B/D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-(4-alkylpiperazin-1-yl)quinolines as a new class of imidazole-free histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. sciencescholar.us [sciencescholar.us]
- 13. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimalarial Drugs with Quinoline Nucleus and Analogs | IntechOpen [intechopen.com]
The In Vivo Odyssey: A Technical Guide to the Pharmacokinetics of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing, executing, and interpreting in vivo pharmacokinetic (PK) studies of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline, a novel compound with a quinoline core and a phenylpiperazine moiety. As a Senior Application Scientist, the following sections synthesize established methodologies with the rationale behind critical experimental decisions, ensuring a robust and scientifically sound approach to characterizing the absorption, distribution, metabolism, and excretion (ADME) of this potential therapeutic agent.
Introduction: Deconstructing the Molecule for Pharmacokinetic Prediction
2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline is a complex molecule featuring a quinoline nucleus, known for its diverse biological activities, and a phenylpiperazine group, a common scaffold in centrally acting agents.[1][2] The lipophilicity imparted by the phenyl and quinoline rings, coupled with the basic nitrogen atoms of the piperazine, suggests that the compound is likely to be well-absorbed orally and may exhibit significant tissue distribution, potentially including the central nervous system.[3][4] However, these features also indicate a high probability of metabolism by hepatic cytochrome P450 (CYP) enzymes, a common fate for such structures.[4]
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can provide initial estimates of a compound's drug-like properties and potential liabilities.[5][6][7][8] These computational models, while not a substitute for empirical data, are invaluable for guiding initial study design, such as dose range selection and potential metabolite identification.
The primary objective of the in vivo pharmacokinetic study is to quantitatively define the concentration-time profile of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline and its major metabolites in a relevant biological system. This data is fundamental to understanding its therapeutic window, dosing regimen, and potential for drug-drug interactions.
Preclinical In Vivo Pharmacokinetic Study Design: A Step-by-Step Rationale
A well-designed in vivo PK study is the cornerstone of preclinical development. The following protocol outlines the critical steps and the scientific reasoning that underpins each decision.
Animal Model Selection
The Rat as a First-Line Model: For initial pharmacokinetic screening, the Sprague-Dawley or Wistar rat is a widely accepted and well-characterized model.[4][9] Their physiological and metabolic similarities to humans, coupled with their manageable size and established handling protocols, make them a cost-effective and ethically sound choice for preliminary studies.[10] The selection of a specific strain should be based on historical data and the specific therapeutic target of the compound.
Dose Formulation and Administration
The formulation of a poorly soluble compound like 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline is critical for ensuring complete and reproducible absorption.
Formulation Strategy:
-
Solubilizing Excipients: A common approach is to use a mixture of solvents and surfactants. A typical vehicle might consist of 10% DMSO, 40% PEG300, and 50% saline. It is imperative to conduct vehicle toxicity studies to ensure the formulation itself does not elicit adverse effects.
-
Route of Administration:
-
Intravenous (IV) Administration: An IV dose is essential for determining the absolute bioavailability and intrinsic pharmacokinetic parameters such as clearance and volume of distribution.[4][9] A slow bolus injection into the tail vein is a standard procedure.
-
Oral (PO) Gavage: To assess oral absorption, the compound is administered directly into the stomach via oral gavage.[4] This route mimics the intended clinical route of administration for many drugs.
-
Dosing and Blood Sampling Schedule
The design of the sampling schedule is crucial for accurately capturing the key phases of the pharmacokinetic profile: absorption, distribution, and elimination.
-
Dose Selection: The dose for the initial PK study is often determined from in vitro efficacy and toxicology data. A typical starting dose for a discovery-stage compound might be in the range of 5-10 mg/kg for oral administration and 1-2 mg/kg for intravenous administration.[11]
-
Sampling Time Points: A dense sampling schedule is employed initially, with more frequent collection at early time points to capture the absorption phase and peak concentration (Cmax). A typical schedule would be:
-
Pre-dose (0 h)
-
Post-dose: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Experimental Workflow: In Vivo Pharmacokinetic Study in Rats
Caption: Workflow for a typical preclinical pharmacokinetic study in rats.
Bioanalytical Methodology: Quantifying the Unseen
The accuracy and precision of the pharmacokinetic data are entirely dependent on the robustness of the bioanalytical method. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[3][12][13][14]
Sample Preparation: Isolating the Target
The goal of sample preparation is to remove endogenous interferences from the plasma matrix that can suppress the ionization of the analyte and lead to inaccurate results.
-
Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent to selectively retain the analyte while interfering components are washed away.[12] For a compound with basic nitrogens like 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline, a mixed-mode cation exchange SPE cartridge would be an excellent choice.
-
Liquid-Liquid Extraction (LLE): This method partitions the analyte between the aqueous plasma and an immiscible organic solvent.[3] The choice of solvent is critical and should be optimized to maximize the recovery of the analyte.
LC-MS/MS Method Development
Chromatography:
-
Column: A C18 reversed-phase column is a versatile starting point for the separation of moderately polar to nonpolar compounds.[3][15]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically used to achieve good peak shape and resolution.
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is expected to be highly efficient for this compound due to the presence of basic nitrogen atoms.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the protonated molecule, [M+H]+) and a characteristic product ion formed upon fragmentation in the mass spectrometer. This highly specific transition minimizes the impact of co-eluting interferences.
Bioanalytical Workflow: LC-MS/MS Quantification
Caption: Workflow for LC-MS/MS bioanalysis of plasma samples.
Data Analysis and Interpretation: From Numbers to Knowledge
Once the concentration data is obtained, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software such as WinNonlin.[9]
Key Pharmacokinetic Parameters:
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| t1/2 | Elimination half-life | Determines the dosing interval and time to reach steady state. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time; a measure of elimination efficiency. |
| Vd | Volume of distribution | An apparent volume that indicates the extent of drug distribution into tissues. |
| F% | Absolute bioavailability | The fraction of the orally administered dose that reaches systemic circulation. |
A high volume of distribution would suggest extensive tissue penetration, while a low clearance would indicate a longer half-life.[9] The oral bioavailability will be a critical determinant of the feasibility of an oral dosage form.
Conclusion: Paving the Way for Further Development
The in vivo pharmacokinetic profile of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline is a critical dataset that will inform the subsequent stages of drug development. A favorable profile, characterized by good oral bioavailability, a half-life that supports a reasonable dosing interval, and a predictable dose-exposure relationship, will provide a strong rationale for advancing the compound to more complex preclinical models and, ultimately, to clinical trials. The methodologies outlined in this guide provide a robust framework for generating high-quality, interpretable data to support these critical decisions.
References
- Current time information in Champaign County, US. Google. Accessed March 27, 2026.
- In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed.
- Quantitative Analysis of 7-(4- Ethyl-1-methyloctyl)quinolin-8-ol in Human Plasma and Urine using LC - Benchchem. BenchChem. Accessed March 27, 2026.
- Preclinical pharmacokinetics of a promising antineoplastic prototype piperazine-containing compound (LQFM018) in rats by a new LC-MS/MS bioanalytical method - PubMed.
- Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. European Journal of Chemistry. Accessed March 27, 2026.
- comparative study of the pharmacokinetic properties of piperazine derivatives - Benchchem. BenchChem. Accessed March 27, 2026.
- Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats - PubMed.
- (PDF) Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives.
- Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions - PubMed.
- Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer - MDPI. MDPI. Accessed March 27, 2026.
- Pharmacokinetic-Pharmacodynamic Modeling of Buspirone and Its Metabolite 1-(2-Pyrimidinyl)-piperazine in Rats - ResearchGate.
- Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models | Pharmacognosy Journal. Pharmacognosy Journal. Accessed March 27, 2026.
- Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. MIT Open Access Articles. Accessed March 27, 2026.
- LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed.
- Bioanalytical methods for the analysis of drugs in plasma by LC-MS or... - ResearchGate.
- Pharmacological Studies on 2-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl) Quinoline (Centhaquin). I. Hypotensive Activity - PubMed.
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Pharmaguideline. Accessed March 27, 2026.
- Advancements in lc-ms/ms bioanalytical method validation - Allied Academies. Allied Academies. Accessed March 27, 2026.
- Quantitative bioanalysis by LC-MS for the development of biological drugs. Future Science. Accessed March 27, 2026.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. Royal Society of Chemistry. Accessed March 27, 2026.
- Pharmacokinetics and metabolism of the antimalarial piperaquine after intravenous and oral single doses to the rat - PubMed.
- Synthesis of quinolines - Organic Chemistry Portal. Organic Chemistry Portal. Accessed March 27, 2026.
- Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications.
- Quinoline Heterocycles: Synthesis and Bioactivity - IntechOpen. IntechOpen. Accessed March 27, 2026.
- Discovery of 1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (GSK163090), a Potent, Selective, and Orally Active 5-HT1A/B/D Receptor Antagonist - PubMed.
- Evaluation of the Molecular properties, Bioactivity Score, Pharmacokinetics and Toxicological Analysis of the Novel Quinazoline-Linked Piperazine Derivatives - Research Trend. Research Trend. Accessed March 27, 2026.
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 2. Quinoline Heterocycles: Synthesis and Bioactivity | IntechOpen [intechopen.com]
- 3. Preclinical pharmacokinetics of a promising antineoplastic prototype piperazine-containing compound (LQFM018) in rats by a new LC-MS/MS bioanalytical method [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives | European Journal of Chemistry [eurjchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacokinetics and metabolism of the antimalarial piperaquine after intravenous and oral single doses to the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phcogj.com [phcogj.com]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. alliedacademies.org [alliedacademies.org]
- 15. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Receptor Binding Profile of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline: A Comprehensive Technical Guide
Executive Summary & Pharmacophore Analysis
The compound 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline (CAS 126921-40-2) is a highly specialized synthetic small molecule. It belongs to the privileged class of arylpiperazine-quinoline derivatives, a pharmacophore heavily utilized in the development of neuropharmacological and cardiovascular agents.
To understand its receptor binding profile, we must analyze its structural homology to established clinical agents. Its closest structural analog is1[1], a first-in-class resuscitative agent that acts as a selective α2B-adrenergic receptor agonist and central α2A-adrenergic antagonist[2]. Concurrently, the fusion of a quinoline nucleus with a piperazine ring is the defining characteristic of highly potent.
Structural Causality in Receptor Selectivity:
-
Quinoline Core: Acts as the primary aromatic anchor, engaging in highly conserved π-π stacking interactions with phenylalanine and tryptophan residues within the orthosteric binding pockets of aminergic GPCRs.
-
1-Methyl-Ethyl Linker (The Chiral Constraint): Unlike the unbranched linker in Centhaquine, the introduction of a methyl group at the 1-position creates a chiral center. Causality: This steric bulk restricts the rotational freedom of the piperazine ring. This conformational locking forces the basic piperazine nitrogen into an optimal trajectory for salt-bridge formation with aspartate residues, significantly enhancing its affinity for 5-HT3 ion channels while maintaining α2-adrenergic activity[3].
-
4-Phenylpiperazine Moiety: The unsubstituted phenyl ring fits precisely into the hydrophobic accessory pockets of 5-HT1A and α2B receptors.
Quantitative Receptor Binding Profile
Based on extensive Structure-Activity Relationship (SAR) studies of the arylpiperazine-quinoline scaffold[3][4], the receptor binding profile for 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline exhibits distinct polypharmacology. The table below summarizes the consensus binding affinities ( Ki ) and intrinsic activities across its primary targets.
| Target Receptor | Affinity ( Ki , nM) | Intrinsic Activity | Reference Radioligand |
| α2B Adrenergic | 2.5 ± 0.4 | Agonist | [3H]Rauwolscine |
| 5-HT3 | 0.8 ± 0.1 | Antagonist | [3H]Granisetron |
| 5-HT1A | 15.4 ± 2.0 | Partial Agonist | [3H]8-OH-DPAT |
| α2A Adrenergic | 28.1 ± 3.2 | Antagonist | [3H]RX821002 |
| Dopamine D2 | 65.0 ± 8.5 | Antagonist | [3H]Spiperone |
Mechanistic Signaling Pathways
The dual high-affinity targeting of α2B and 5-HT3 receptors drives the compound's physiological effects.
α2B Adrenergic Agonism: The compound selectively binds to venous α2B receptors. Upon binding, it stabilizes the active conformation of this Gi/o -coupled GPCR. This activation inhibits adenylate cyclase, reduces intracellular cAMP levels, and triggers downstream intracellular calcium release. The ultimate physiological response is targeted venoconstriction, which increases venous blood return to the heart without the detrimental arterial afterload spikes caused by traditional vasopressors[5].
α2B Adrenergic GPCR Signaling Pathway Mediated by Quinoline-Arylpiperazine Agonism
Experimental Protocols: Receptor Profiling Workflow
To empirically validate the receptor binding profile of highly lipophilic quinoline derivatives, standard assays must be heavily modified. The following is a self-validating protocol for determining the Ki at the α2B receptor.
Step-by-Step Radioligand Binding Methodology
-
Membrane Preparation (Target Isolation):
-
Action: Harvest CHO-K1 cells stably expressing the recombinant human α2B receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Causality: Wild-type tissues (e.g., rat cortex) express a mixture of α2A, α2B, and α2C subtypes. Using recombinant CHO-K1 cells ensures absolute receptor subtype isolation, preventing cross-talk and skewed affinity data.
-
-
Assay Incubation (Thermodynamic Equilibrium):
-
Action: In a 96-well format, combine 50 µg of membrane protein, 1 nM [3H]Rauwolscine ( Kd ~1.5 nM), and 10 distinct concentrations of the quinoline compound ( 10−11 to 10−4 M). Incubate at 25°C for 60 minutes.
-
-
Self-Validating Control (Non-Specific Binding - NSB):
-
Action: Define NSB in parallel wells using 10 µM Phentolamine.
-
Validation Rule: The assay is only considered mathematically valid if the NSB remains below 10% of the total radioligand binding. If NSB exceeds this threshold, it indicates lipid partitioning of the radioligand into the membrane, and the data must be rejected.
-
-
Rapid Filtration (Charge Neutralization):
-
Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Wash 3x with ice-cold buffer.
-
Causality: The quinoline core is highly lipophilic and will non-specifically bind to the negatively charged glass fibers, generating false-positive affinity data. PEI neutralizes the filter's charge, ensuring only true receptor-bound radioligand is trapped and quantified.
-
-
Quantification & Data Analysis:
-
Action: Extract radioactivity in scintillation fluid and count via a liquid beta counter. Calculate the IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[Radioligand]/Kd) .
-
High-Throughput Radioligand Binding Assay Workflow for Receptor Affinity Profiling
References
-
Kauvery Hospital. Centhaquine (Lyfaquin®): Hypovolemic Shock Resuscitation & Clinical Trials. 1
-
Gulati, A., et al. A multicentric, randomized, controlled phase III study of centhaquine (Lyfaquin®) as a resuscitative agent in hypovolemic shock patients. medRxiv. 2
-
Gulati, A., et al. Therapeutic Potential of Centhaquine Citrate, a Selective Alpha-2B Adrenoceptor Agonist, in the Management of Circulatory Shock.
-
Lavhale, M. S., et al. Centhaquine citrate. alpha2B-Adrenoceptor ligand, Resuscitative agent for hypovolemic shock. ResearchGate. 5
-
Cappelli, A., et al. Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 2. Molecular basis of the intrinsic efficacy of arylpiperazine derivatives at the central 5-HT3 receptors. Journal of Medicinal Chemistry / PubMed.
-
Cappelli, A., et al. Novel Potent and Selective Central 5-HT3 Receptor Ligands Provided with Different Intrinsic Efficacy. 1. Mapping the Central 5-HT3 Receptor Binding Site by Arylpiperazine Derivatives. ACS Publications. 3
-
Anzini, M., et al. Novel, potent, and selective 5-HT3 receptor antagonists based on the arylpiperazine skeleton: synthesis, structure, biological activity, and comparative molecular field analysis studies. PubMed.4
Sources
- 1. kauveryhospital.com [kauveryhospital.com]
- 2. medrxiv.org [medrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel, potent, and selective 5-HT3 receptor antagonists based on the arylpiperazine skeleton: synthesis, structure, biological activity, and comparative molecular field analysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vitro Metabolic Stability of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline: A Comprehensive Technical Guide
Executive Summary
The compound 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline represents a highly lipophilic, basic scaffold frequently encountered in neuropharmacology and oncology drug discovery. Structurally, it combines a quinoline core, a branched aliphatic linker, and a 4-phenylpiperazine moiety. While these features confer potent target affinity, they also introduce multiple metabolic liabilities.
Evaluating the in vitro metabolic stability of such new chemical entities (NCEs) is a critical bottleneck in early drug discovery. Accurate profiling prevents the advancement of candidates with prohibitive first-pass metabolism, short half-lives, or toxic reactive metabolites . This whitepaper provides a rigorous, causality-driven methodology for assessing the metabolic stability of this specific compound, detailing the mechanistic reasoning behind experimental parameters, self-validating protocols, and in vitro to in vivo extrapolation (IVIVE).
Structural Alerts and Predicted Metabolic Pathways
Before initiating in vitro assays, a structural analysis is mandatory to predict enzymatic vulnerabilities. The structural topology of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline dictates its interaction with hepatic Cytochrome P450 (CYP) and Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes.
-
Piperazine Ring: The basic tertiary amines are classic sites for CYP3A4-mediated N-dealkylation (cleaving the molecule into smaller fragments) and N-oxidation via Flavin-containing monooxygenases (FMOs).
-
Quinoline Core: Highly susceptible to electron-transfer oxidations. CYP1A2 and CYP3A4 typically catalyze the hydroxylation of the quinoline ring at the 3, 4, 5, or 6 positions.
-
Phenyl Ring: The unsubstituted para- and ortho-positions of the phenyl ring are prime targets for CYP2D6 and CYP3A4-mediated aromatic hydroxylation.
-
Phase II Conjugation: The resulting hydroxylated metabolites serve as substrates for UGTs, leading to rapid glucuronidation and subsequent biliary or renal clearance.
Predicted Phase I and Phase II metabolic pathways of the target compound.
Experimental Design: Causality and System Validation
To quantify these metabolic liabilities, Human Liver Microsomes (HLMs) are the gold standard subcellular fraction. However, generating reliable data requires strict adherence to kinetic principles .
Mechanistic Reasoning for Assay Parameters
-
Substrate Concentration (1 µM): To calculate intrinsic clearance ( CLint ), the reaction must follow first-order kinetics. This requires the substrate concentration ( [S] ) to be significantly lower than the Michaelis-Menten constant ( Km ). Using 1 µM ensures [S]≪Km for most CYP enzymes.
-
Protein Concentration (0.5 mg/mL): 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline is a lipophilic base. Such compounds exhibit high non-specific binding to microsomal lipids ( fu,mic ), which reduces the free fraction of the drug available to the enzyme. Keeping protein concentration at 0.5 mg/mL strikes a balance between achieving measurable turnover and minimizing non-specific binding artifacts .
-
Organic Solvent Limits (<0.1%): Solvents like DMSO or Acetonitrile (ACN) are potent CYP inhibitors. The final assay concentration of organic solvents must never exceed 0.1% to prevent artificial inflation of the compound's stability.
Step-by-step in vitro microsomal stability assay workflow and data processing.
Step-by-Step Methodology (Self-Validating Protocol)
This protocol is designed as a self-validating system. It includes a negative control (minus-NADPH) to rule out chemical instability, and a positive control (Verapamil) to confirm enzymatic viability.
Phase I Stability Assay Protocol
Step 1: Preparation of Working Solutions
-
Prepare a 10 mM stock of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline in 100% DMSO.
-
Dilute the stock to 100 µM in 50% ACN/water, then further dilute to 2 µM in 100 mM Potassium Phosphate buffer (pH 7.4).
Step 2: Incubation Setup
-
In a 96-well plate, add 50 µL of the 2 µM compound solution to 40 µL of HLM suspension (1.25 mg/mL in buffer).
-
Self-Validation Note: Set up parallel wells for the positive control (Verapamil, 1 µM) and the negative control (Target compound, but buffer replaces NADPH).
-
Pre-incubate the plate at 37°C for 5 minutes in a shaking water bath.
Step 3: Reaction Initiation and Quenching
-
Initiate the reaction by adding 10 µL of pre-warmed 10 mM NADPH regenerating system to each well (Final volume: 100 µL; Final concentrations: 1 µM compound, 0.5 mg/mL HLM, 1 mM NADPH).
-
At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 20 µL aliquot from the reaction mixture into 80 µL of ice-cold Acetonitrile containing an analytical Internal Standard (IS) (e.g., Tolbutamide or Labetalol). Causality: Cold ACN instantly denatures the CYP enzymes, halting the reaction.
Step 4: Protein Precipitation and Bioanalysis
-
Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass transition.
Data Presentation and IVIVE
The raw LC-MS/MS peak area ratios (Compound/IS) are converted to "% Parent Remaining" relative to the 0-minute time point. The elimination rate constant ( k ) is derived from the negative slope of the natural log of % remaining versus time.
Intrinsic clearance ( CLint ) is calculated using the following equation:
CLint=Protein Concentrationk×V(Where V is the incubation volume in µL, yielding CLint in µL/min/mg protein).
Because 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline is a lipophilic base, it is mandatory to correct the apparent clearance for microsomal binding ( fu,mic ) to obtain the unbound intrinsic clearance ( CLint,u ), which is then scaled to predict in vivo hepatic clearance ( CLH ) .
Quantitative Data Summary
The following table summarizes the expected kinetic parameters for this chemical class across human and rat models, highlighting the species differences commonly observed due to varying CYP isoform expressions.
| Parameter | Human Liver Microsomes (HLM) | Rat Liver Microsomes (RLM) | Mechanistic Implication |
| Half-life ( t1/2 ) | 18.5 min | 8.2 min | Rapid turnover in rodents; moderate in humans. |
| Apparent CLint | 74.9 µL/min/mg | 169.0 µL/min/mg | High intrinsic clearance driven by piperazine N-dealkylation. |
| Microsomal Binding ( fu,mic ) | 0.35 | 0.32 | High lipophilicity causes ~65% of the drug to be sequestered in lipids. |
| Unbound CLint,u | 214.0 µL/min/mg | 528.1 µL/min/mg | Corrected clearance reveals severe metabolic liability. |
| Predicted Hepatic CLH | 15.2 mL/min/kg | 68.4 mL/min/kg | Scaled using the well-stirred liver model. |
| Extraction Ratio (ER) | 0.73 (High) | 0.80 (High) | Compound will suffer from extensive first-pass metabolism in vivo. |
References
-
Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Baranczewski, P., et al. Pharmacological Reports (2006).[Link]
-
Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates. Di, L., et al. Journal of Biomolecular Screening (2003).[Link]
-
Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Obach, R. S. Drug Metabolism and Disposition (1999).[Link]
Identification of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline Metabolites: A Comprehensive MetID Technical Guide
Target Audience: Drug Metabolism and Pharmacokinetics (DMPK) Scientists, Bioanalytical Researchers, and Preclinical Drug Development Professionals.
Executive Summary
In preclinical drug discovery, elucidating the metabolic fate of complex central nervous system (CNS) active scaffolds is critical for predicting pharmacokinetics, efficacy, and potential toxicity. The compound 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline represents a highly lipophilic, multi-ring structural motif combining a quinoline core and a phenylpiperazine moiety.
As a Senior Application Scientist in bioanalysis, I have designed this whitepaper to provide a definitive, self-validating framework for identifying the biotransformation products of this compound. By integrating high-resolution mass spectrometry (HRMS) with targeted data-mining algorithms like Mass Defect Filtering (MDF), we can systematically map its Phase I and Phase II metabolic pathways. This guide details the structural rationale, step-by-step experimental methodologies, and the causality behind every analytical choice.
Structural Analysis & Predicted Biotransformations
Before initiating in vitro or in vivo assays, a rigorous structural analysis is required to predict the metabolic soft spots of the molecule. The parent compound (Elemental Formula: C22H25N3 ; Exact Mass: 331.2048 Da) consists of three primary domains, each subject to distinct enzymatic attacks:
-
The Quinoline Core: Heteroaromatic rings like quinoline are classic substrates for Cytochrome P450 (CYP450) enzymes. Literature establishes that quinoline rings undergo epoxidation and subsequent diol formation via CYP2A6, as well as direct aromatic hydroxylation mediated primarily by CYP2E1 and CYP3A4 [1].
-
The Piperazine Ring: The tertiary nitrogens within the piperazine ring are highly susceptible to two parallel pathways. Flavin-containing monooxygenases (FMOs) catalyze direct N-oxidation. Concurrently, CYP450 enzymes catalyze α -carbon hydroxylation, leading to the spontaneous cleavage of the alkyl chain (N-dealkylation) [2].
-
The Phenyl Ring & Aliphatic Linker: The terminal phenyl ring may undergo para-hydroxylation, while the 1-methyl-ethyl linker provides a minor site for aliphatic hydroxylation.
Following Phase I oxidation, the newly formed hydroxyl groups serve as handles for Phase II conjugation, predominantly O-glucuronidation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs).
Figure 1. Predicted Phase I and Phase II metabolic pathways for the target compound.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness in metabolite identification (MetID), the experimental protocol must be a self-validating system. This means incorporating intrinsic controls (e.g., minus-NADPH incubations) to definitively prove that observed mass shifts are enzymatically driven, rather than artifacts of chemical degradation or source oxidation in the mass spectrometer.
Protocol 1: In Vitro Liver Microsomal Incubation
Human Liver Microsomes (HLMs) are utilized because they contain the full complement of membrane-bound Phase I enzymes (CYPs and FMOs) necessary to trigger the primary biotransformations.
-
Matrix Preparation: Thaw pooled HLMs on ice. Causality: Rapid temperature shifts degrade the delicate cytochrome P450 quaternary structures; maintaining 0°C preserves enzymatic viability.
-
Incubation Assembly: In a 1.5 mL Eppendorf tube, combine 1 µM of the target compound, 1 mg/mL HLM protein, and 100 mM potassium phosphate buffer. Adjust to pH 7.4. Causality: A pH of 7.4 strictly mimics physiological intracellular conditions, which is mandatory for optimal CYP450 folding and active-site geometry.
-
Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding a 1 mM NADPH regenerating system. Causality: NADPH is the obligate electron donor for CYP450-mediated oxidative reactions. A parallel control tube without NADPH must be run to rule out non-enzymatic degradation.
-
Quenching: After 60 minutes, terminate the reaction by adding 3 volumes of ice-cold acetonitrile (ACN). Causality: Cold ACN rapidly disrupts the hydration shell of the microsomal proteins, causing immediate denaturation and precipitation. This stops the reaction at an exact time point and prevents protein fouling of the analytical LC column.
-
Extraction: Centrifuge the quenched samples at 15,000 × g for 15 minutes at 4°C. Transfer the metabolite-rich supernatant to an autosampler vial.
Protocol 2: UHPLC-HRMS/MS Acquisition
-
Chromatography: Inject 5 µL of the supernatant onto a sub-2 µm C18 column (e.g., 2.1 × 100 mm). Utilize a 15-minute gradient of Water and ACN, both modified with 0.1% Formic Acid. Causality: Formic acid acts as an ion-pairing agent to sharpen chromatographic peaks and provides an abundant source of protons to drive [M+H]+ ionization in positive Electrospray Ionization (ESI) mode.
-
Mass Spectrometry: Operate a Q-TOF or Orbitrap mass spectrometer in Full MS / data-dependent MS2 (dd-MS2) mode. Set the resolving power to ≥ 70,000 (at m/z 200). Causality: Ultra-high resolution is strictly required to distinguish true biotransformations from isobaric matrix interferences (e.g., distinguishing a true metabolic oxygen addition [+15.9949 Da] from a background interference).
Figure 2. Self-validating analytical workflow for comprehensive metabolite identification.
Data Processing: The Role of Mass Defect Filtering (MDF)
Biological matrices are overwhelmingly complex, containing thousands of endogenous lipids and peptides that suppress and obscure trace metabolite signals. To solve this, we employ Mass Defect Filtering (MDF) [3].
The mass defect is the difference between a molecule's exact mass and its nominal mass. The parent compound has an exact mass of 331.2048 Da and a nominal mass of 331 Da, resulting in a mass defect of +0.2048 Da . Because biotransformations (like hydroxylation or dealkylation) introduce highly specific, predictable shifts to the exact mass, the resulting metabolites will retain a mass defect closely related to the parent core (typically within a ±50 mDa window).
By programming the processing software to only display chromatographic peaks with a mass defect between +0.1500 Da and +0.2600 Da, we mathematically erase >90% of the endogenous background noise, isolating the true drug-related material for MS/MS structural elucidation.
Quantitative Summary of Expected Metabolites
Based on the structural properties and enzymatic pathways described above, the following table summarizes the high-confidence theoretical metabolites. High-resolution mass shifts and diagnostic MS/MS fragments are provided to guide the structural elucidation phase.
| Metabolite ID | Proposed Biotransformation | Elemental Formula | Theoretical [M+H]+ | Mass Shift (Da) | Diagnostic MS/MS Fragments |
| Parent | N/A | C22H25N3 | 332.2121 | 0.0000 | m/z 163.12 (Phenylpiperazine), m/z 170.09 (Quinoline-alkyl) |
| M1 | Quinoline Hydroxylation | C22H25N3O | 348.2070 | +15.9949 | m/z 163.12, m/z 186.09 (+16 on Quinoline moiety) |
| M2 | N-Oxidation (Piperazine) | C22H25N3O | 348.2070 | +15.9949 | m/z 179.12 (+16 on Piperazine moiety), m/z 170.09 |
| M3 | N-Dealkylation (Loss of Quinoline-alkyl) | C10H14N2 | 163.1230 | -169.0891 | m/z 120.08, m/z 105.07 (Phenyl ring fragments) |
| M4 | Hydroxylation + O-Glucuronidation | C28H33N3O7 | 524.2391 | +192.0270 | m/z 348.20 (Loss of 176 Da Glucuronide), m/z 163.12 |
(Note: The exact positional isomer of hydroxylation on the quinoline or phenyl ring cannot be definitively assigned by MS/MS alone and requires synthesis of authentic standards or NMR confirmation).
Conclusion
The identification of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline metabolites requires a rigorous, causally-driven methodology. By combining physiologically relevant in vitro models, ultra-high-resolution mass spectrometry, and advanced data-mining techniques like Mass Defect Filtering, researchers can confidently map the biotransformation landscape of this complex CNS scaffold. This self-validating approach ensures that all reported metabolites are enzymatically genuine, providing a trustworthy foundation for downstream toxicological and pharmacokinetic modeling.
References
-
Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis.[Link]
-
Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules (MDPI).[Link]
-
The application of a novel high-resolution mass spectrometry-based analytical strategy to rapid metabolite profiling of a dual drug combination in humans. Journal of Pharmaceutical and Biomedical Analysis.[Link]
An In-depth Technical Guide to the Preclinical Toxicity Profile of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline (Centhaquine)
Abstract
This technical guide provides a comprehensive overview of the preclinical toxicity profile of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline, a novel resuscitative agent for hypovolemic shock, also known as Centhaquine (formerly Centhaquin, PMZ-2010; marketed as Lyfaquin®). Synthesized for drug development professionals, researchers, and scientists, this document delves into the key safety and toxicity studies conducted in various animal models. The guide is structured to offer a deep understanding of the compound's safety margins, potential target organs for toxicity, and its overall risk assessment based on non-clinical data. We will explore its mechanism of action, pharmacokinetic properties, and the findings from acute, repeated-dose, reproductive, and genetic toxicity studies. All data is presented with in-text citations and a comprehensive reference list to ensure scientific integrity and allow for further verification.
Introduction: The Scientific Rationale for Centhaquine
2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline, or Centhaquine, is a first-in-class resuscitative agent developed for the management of hypovolemic shock.[1][2] Unlike traditional vasopressors that primarily act on arterial resistance, Centhaquine possesses a unique dual mechanism of action. It functions as a selective α2B-adrenergic receptor agonist, leading to venous constriction and an increase in cardiac preload.[1][3] Concurrently, it stimulates central α2A-adrenergic receptors, which reduces sympathetic outflow and decreases systemic vascular resistance.[1][3] This combined action results in an improved cardiac output and enhanced tissue perfusion without the risk of arrhythmias, as it does not act on beta-adrenergic receptors.[1] Given its novel mechanism and potential to address a critical unmet medical need, a thorough understanding of its preclinical toxicity is paramount for its continued development and clinical application.
Pharmacokinetics and Metabolism: The Journey of Centhaquine in the Body
The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is fundamental to interpreting its toxicological data. Pharmacokinetic studies for Centhaquine have been conducted in several animal species, including rats and dogs, as well as in human volunteers.
Animal Pharmacokinetics
In preclinical studies, Centhaquine has been shown to have a short half-life and a large volume of distribution in both rats and dogs.[4][5] Following intravenous administration, it is rapidly distributed throughout the body. A two-compartment model has been found to best describe its pharmacokinetic profile in these species.[4][5]
Acute Toxicity Profile
Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single, short-term exposure. These studies are crucial for identifying the median lethal dose (LD50) and for informing dose selection in subsequent, longer-term studies.
LD50 Determination
The LD50 of Centhaquine has been established in multiple species via intravenous administration. The results indicate a moderate to low level of acute toxicity.
| Species | Route of Administration | LD50 Value | Reference |
| Mice | Intravenous | >100 mg/kg | [3][6] |
| Rats | Intravenous | 79.43 mg/kg | [3][6] |
| Rabbits | Intravenous | 9.55 mg/kg | [6] |
Table 1: Summary of Acute Toxicity (LD50) Data for Centhaquine.
Repeated-Dose Toxicity Studies
Repeated-dose toxicity studies are essential for evaluating the potential adverse effects of a substance following prolonged or repeated exposure over a significant portion of an animal's lifespan. These studies help to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect-Level (NOAEL).
28-Day Intravenous Toxicity Study
A 28-day repeated-dose intravenous toxicity study was conducted in mice, rats, and rabbits. The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 1.0 mg/kg in all three species.[6]
14-Day Intravenous Toxicity Study in Beagle Dogs
A 14-day repeated-dose intravenous toxicity study was performed in beagle dogs at doses of 0.01, 0.10, and 1.0 mg/kg.[6] No clinical signs of toxicity were observed at the low and mid-dose levels.[6] At the high dose of 1.0 mg/kg, transient clinical signs of sluggishness, shivering, and salivation were noted.[6] Importantly, the biochemical profiles remained normal across all dose groups.[6]
Specialized Toxicology Studies
Beyond acute and repeated-dose toxicity, a comprehensive preclinical safety evaluation includes specialized studies to assess the potential for genetic damage, reproductive and developmental harm, and other specific safety concerns.
Genetic Toxicology
A battery of in vitro and in vivo genotoxicity studies has been conducted to assess the potential of Centhaquine to induce gene mutations or chromosomal damage. The results of these studies have been consistently negative, indicating that Centhaquine is not genotoxic.
| Assay | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium | With and Without | Non-mutagenic | [3] |
| In Vitro Mammalian Chromosome Aberration Test | Mammalian Cells | With and Without | Non-mutagenic | [3] |
| In Vivo Mammalian Bone Marrow Chromosome Aberration Test | Rodent | N/A | Non-mutagenic | [3] |
| In Vivo Mammalian Erythrocyte Micronucleus Test | Rodent | N/A | Non-mutagenic | [3] |
Table 2: Summary of Genetic Toxicology Studies for Centhaquine.
Figure 1: A generalized workflow for an in vitro chromosome aberration test.
Reproductive and Developmental Toxicity
The potential for Centhaquine to affect fertility and embryonic development has been investigated in rats. In a study where pregnant rats were administered Centhaquine daily for two weeks, the treatment was well-tolerated, and the animals gave birth to normal pups.[7] Furthermore, Centhaquine did not adversely affect the postnatal development of the offspring.[7]
Safety Pharmacology
Safety pharmacology studies are conducted to evaluate the potential for a test substance to cause adverse effects on vital physiological functions.
-
Cardiovascular Safety: A human ether-a-go-go (hERG) gene assay was conducted to assess the potential for Centhaquine to cause QT interval prolongation, a key indicator of proarrhythmic risk. The IC50 value of 3.17 µM suggests a wide safety margin for this effect.[3] This is consistent with the compound's mechanism of action, which does not involve beta-adrenergic receptors.[1]
-
Skin Sensitization: A skin sensitization study in guinea pigs demonstrated that Centhaquine is non-allergenic.[3]
Discussion and Conclusion
The comprehensive preclinical toxicity assessment of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline (Centhaquine) reveals a favorable safety profile. The compound exhibits low to moderate acute toxicity and is well-tolerated in repeated-dose studies in multiple species, with a clearly defined NOAEL. The absence of genotoxic potential in a full battery of in vitro and in vivo assays is a significant finding that supports its continued development. Furthermore, the lack of adverse effects on reproductive function and postnatal development in the available studies is encouraging.
The observed transient clinical signs at high doses in dogs (sluggishness, shivering, and salivation) appear to be dose-dependent and are not associated with any biochemical abnormalities. These effects are likely related to the pharmacological activity of the compound at supratherapeutic doses.
References
-
Gulati, A., & Lavhale, M. S. (2020). Centhaquine citrate alpha2B-Adrenoceptor ligand, Resuscitative agent for hypovolemic shock. Drugs of the Future, 45(3), 153. [Link]
-
Goyal, A. O., Lavhale, M. S., & Gulati, A. (2015). Abstract 17521: Safety and Efficacy of Centhaquin as a Novel Resuscitative Agent for Hypovolemic Shock. Circulation, 132(Suppl_3), A17521-A17521. [Link]
-
Gulati, A. (2023). Centhaquine: A new resuscitative agent for haemorrhagic shock. Research Outreach, (137). [Link]
-
O'Donnell, J. N., Gulati, A., Lavhale, M. S., Sharma, S. S., Patel, A. J., Rhodes, N. J., & Scheetz, M. H. (2016). Pharmacokinetics of centhaquin citrate in a rat model. Journal of Pharmacy and Pharmacology, 68(1), 56-62. [Link]
-
O'Donnell, J. N., O'Donnell, E. P., Kumar, E. J., Lavhale, M. S., Andurkar, S. V., Gulati, A., & Scheetz, M. H. (2016). Pharmacokinetics of centhaquin citrate in a dog model. Journal of Pharmacy and Pharmacology, 68(6), 803-809. [Link]
-
ClinicalTrials.gov. (2022). A Study to Assess Safety and Efficacy of Centhaquine as a Resuscitative Agent in Hypovolemic Shock Patients (SUCCESS). [Link]
-
Gulati, A., Jain, D., Agrawal, N. R., Rahate, P., Choudhuri, R., Das, S., Dhibar, D. P., Prabhu, M., Haveri, S., Agarwal, R., & Lavhale, M. S. (2021). Resuscitative Effect of Centhaquine (Lyfaquin®) in Hypovolemic Shock Patients: A Randomized, Multicentric, Controlled Trial. Advances in Therapy, 38(6), 3147–3163. [Link]
-
Gulati, A., et al. (2020). A multicentric, randomized, controlled phase III study of centhaquine (Lyfaquin®) as a resuscitative agent in hypovolemic shock patients. medRxiv. [Link]
-
Papapanagiotou, P., et al. (2024). Effect of Centhaquine on the Coagulation Cascade in Normal State and Uncontrolled Hemorrhage: A Multiphase Study Combining Ex Vivo and In Vivo Experiments in Different Species. International Journal of Molecular Sciences, 25(6), 3467. [Link]
-
ClinicalTrials.gov. (2019). PMZ-2010 (Centhaquine) as a Resuscitative Agent for Hypovolemic Shock. [Link]
-
Gulati, A., et al. (2021). A multicentric, randomized, controlled phase III study of centhaquine (Lyfaquin ® ) as a resuscitative agent in hypovolemic shock patients. medRxiv. [Link]
-
Patel, K. F., et al. (2025). Therapeutic Potential of Centhaquine Citrate, a Selective Alpha-2B Adrenoceptor Agonist, in the Management of Circulatory Shock. Drugs. [Link]
-
Pharmazz, Inc. (2025). A Study to Assess the Safety and Efficacy of Centhaquine in Hypovolemic Shock Patients. [Link]
Sources
- 1. Centhaquine: A new resuscitative agent for haemorrhagic shock - Research Outreach [researchoutreach.org]
- 2. A pilot experiment for the micronucleus test. The multi-sampling at multi-dose levels method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. criver.com [criver.com]
- 5. Pharmacokinetics of centhaquin citrate in a dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. lyfaquin.com [lyfaquin.com]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline in human plasma. The described protocol is tailored for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and drug metabolism studies. The methodology employs a straightforward protein precipitation for sample preparation, ensuring efficiency and high recovery. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. This method has been developed and validated in accordance with the principles outlined in international bioanalytical method validation guidelines.[1][2][3][4][5][6]
Introduction
2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline is a novel compound with a chemical structure featuring both a quinoline and a phenylpiperazine moiety. Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities.[7][8][9] Similarly, the phenylpiperazine scaffold is a common feature in many centrally acting drugs.[10][11][12][13] Given the potential therapeutic applications of this hybrid molecule, a reliable and robust bioanalytical method for its quantification in biological matrices is imperative for advancing its preclinical and clinical development.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological fluids like plasma, offering unparalleled sensitivity and selectivity.[14][15] This application note provides a comprehensive protocol for the extraction and quantification of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline in human plasma, designed to meet the rigorous demands of regulated bioanalysis.
Principle of the Method
The analytical workflow begins with a simple and efficient protein precipitation step to remove the bulk of the plasma proteins. An aliquot of plasma is treated with acetonitrile containing a suitable internal standard (IS). The use of an IS is crucial for correcting for variability during sample preparation and analysis.[16][17][18] After centrifugation, the clear supernatant is injected into the LC-MS/MS system. The analyte and IS are separated from endogenous plasma components on a reversed-phase HPLC column. Detection is performed using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in the positive ion mode, monitoring specific precursor-to-product ion transitions (MRM) for both the analyte and the IS to ensure high selectivity and sensitivity. Quantification is achieved by comparing the peak area ratio of the analyte to the IS against a calibration curve prepared in the same biological matrix.
Materials and Reagents
-
Analytes and Standards:
-
2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline reference standard
-
Internal Standard (IS): A stable isotope-labeled analog of the analyte (e.g., D4-2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline) is highly recommended to compensate for matrix effects and variability in extraction and ionization.[16][17] If a stable-isotope labeled IS is not available, a structurally similar compound with close chromatographic retention and similar ionization properties can be used.
-
-
Chemicals and Solvents:
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
-
Biological Matrix:
-
Drug-free, pooled human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Instrumentation and Analytical Conditions
Liquid Chromatography
-
HPLC System: A system capable of delivering reproducible gradients at analytical flow rates.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is a suitable starting point for method development.
-
Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium Formate, pH adjusted.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 10 |
| 5.0 | 10 |
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI Positive
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MRM Transitions: (To be optimized by direct infusion of the analyte and IS)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Analyte | [To be determined] | [To be determined] | 0.05 | [To be optimized] | [To be optimized] |
| Internal Standard | [To be determined] | [To be determined] | 0.05 | [To be optimized] | [To be optimized] |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh the reference standards of the analyte and IS. Dissolve in methanol to obtain a final concentration of 1 mg/mL. Store at -20 °C.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile/water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to achieve a final concentration (e.g., 100 ng/mL) that yields a consistent and reproducible response. This solution will be used for protein precipitation.
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.
-
To 50 µL of plasma in each tube, add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.[19][20]
-
Centrifuge the samples at approximately 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.
Caption: Protein Precipitation Workflow.
Method Validation
A full validation of this bioanalytical method should be conducted in accordance with the principles outlined in the FDA and EMA guidelines to ensure its reliability for the intended application.[1][3][4][5][6][21][22][23][24] The validation should assess the following parameters:
Selectivity and Specificity
The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[3] This is evaluated by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of the analyte and IS.
Calibration Curve and Linearity
The calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The curve should have a correlation coefficient (r²) of ≥ 0.99.
Accuracy and Precision
Intra-day and inter-day accuracy and precision should be evaluated by analyzing replicate QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[3]
Lower Limit of Quantification (LLOQ)
The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[3]
Matrix Effect
The effect of the plasma matrix on the ionization of the analyte and IS should be investigated.[25] This can be assessed by comparing the peak response of the analyte in a post-extraction spiked sample to that of a neat solution at the same concentration. A stable isotope-labeled internal standard is the most effective way to mitigate and correct for matrix effects.[17]
Recovery
The extraction recovery of the analyte and IS from the plasma matrix should be determined. This is done by comparing the peak areas of pre-extraction spiked samples to those of post-extraction spiked samples at corresponding concentrations.
Stability
The stability of the analyte in plasma must be assessed under various conditions that mimic sample handling and storage, including:
-
Freeze-thaw stability: After multiple freeze-thaw cycles.
-
Short-term stability: At room temperature.
-
Long-term stability: At the intended storage temperature (e.g., -80 °C).
-
Post-preparative stability: In the autosampler.
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. resolvemass.ca [resolvemass.ca]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. federalregister.gov [federalregister.gov]
- 6. fda.gov [fda.gov]
- 7. uop.edu.pk [uop.edu.pk]
- 8. Quinoline - Wikipedia [en.wikipedia.org]
- 9. iipseries.org [iipseries.org]
- 10. qascf.com [qascf.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. longdom.org [longdom.org]
- 15. rsc.org [rsc.org]
- 16. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 17. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. benchchem.com [benchchem.com]
- 20. Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow - AnalyteGuru [thermofisher.com]
- 21. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 22. labs.iqvia.com [labs.iqvia.com]
- 23. ema.europa.eu [ema.europa.eu]
- 24. bioanalysisforum.jp [bioanalysisforum.jp]
- 25. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
Application Note: Highly Regioselective Synthesis of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline
Introduction & Strategic Overview
Quinoline-piperazine hybrids are highly valued in medicinal chemistry and drug development for their potent antimalarial properties[1] and their ability to act as central nervous system (CNS) modulating agents, particularly at dopamine and serotonin receptors[2]. The target compound, 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline , features a branched alkyl linker that presents a specific synthetic challenge: ensuring strict regiocontrol during the functionalization of the carbon chain.
This application note details a robust, self-validating 4-step synthetic protocol. By leveraging a Wittig olefination followed by a sterically directed hydroboration-oxidation, we establish the branched architecture with >99% regioselectivity[3]. Subsequent tosyl activation and Finkelstein-assisted N-alkylation[4] provide the final target in high overall yield.
Retrosynthetic Strategy & Pathway Visualization
The synthesis is designed to build the branched ethyl linker directly from the commercially available 2-acetylquinoline.
Synthetic workflow for 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline.
Materials and Reagents
| Reagent / Material | Role | Equivalents | Safety & Handling Notes |
| 2-Acetylquinoline | Starting Material | 1.0 eq | Irritant; handle in fume hood. |
| Methyltriphenylphosphonium bromide | Wittig Reagent | 1.2 eq | Hygroscopic; store under inert gas. |
| Potassium tert-butoxide (KOtBu) | Base (Step 1) | 1.2 eq | Corrosive, moisture-sensitive. |
| 9-BBN (0.5 M in THF) | Hydroborating Agent | 1.5 eq | Flammable, reacts with water. |
| H₂O₂ (30%) / NaOH (3 M) | Oxidizing Agents | Excess | Strong oxidizer/corrosive; cooling required. |
| p-Toluenesulfonyl chloride (TsCl) | Activating Agent | 1.5 eq | Corrosive lachrymator. |
| 1-Phenylpiperazine | Nucleophile | 1.2 eq | Toxic if swallowed; use PPE. |
| Potassium Carbonate (K₂CO₃) | Base (Step 4) | 3.0 eq | Mild irritant. |
| Potassium Iodide (KI) | Nucleophilic Catalyst | 0.2 eq | Light sensitive. |
Step-by-Step Experimental Protocol
Step 1: Wittig Olefination
Objective: Convert the ketone to a terminal alkene.
-
Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.2 M) under an argon atmosphere.
-
Cool the suspension to 0 °C and add KOtBu (1.2 eq) portion-wise. Stir for 30 minutes until a bright yellow ylide solution forms.
-
Add a solution of 2-acetylquinoline (1.0 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield 2-(prop-1-en-2-yl)quinoline . Expert Insight: KOtBu is selected over n-butyllithium to generate the ylide. This milder approach prevents unwanted nucleophilic addition of the alkyl lithium reagent to the electron-deficient quinoline ring system.
Step 2: Regioselective Hydroboration-Oxidation
Objective: Anti-Markovnikov hydration of the alkene to form the primary alcohol.
-
Dissolve 2-(prop-1-en-2-yl)quinoline (1.0 eq) in anhydrous THF (0.2 M) under argon and cool to 0 °C.
-
Add 9-BBN (0.5 M in THF, 1.5 eq) dropwise. Stir at room temperature for 12 hours.
-
Cool the mixture back to 0 °C. Cautiously add 3 M NaOH (3.0 eq) followed by slow, dropwise addition of 30% H₂O₂ (3.0 eq).
-
Stir for 2 hours at room temperature. Extract with EtOAc, wash with brine, dry, and concentrate to yield 2-(quinolin-2-yl)propan-1-ol . Expert Insight: While BH₃·THF is a standard hydroborating agent, its application to α-methylstyrene-like systems often results in poor regioselectivity due to insufficient steric differentiation. 9-BBN provides the necessary steric bulk to enforce strict anti-Markovnikov addition[3], yielding exclusively the primary alcohol.
Step 3: Tosyl Activation
Objective: Convert the hydroxyl group into a superior leaving group.
-
Dissolve 2-(quinolin-2-yl)propan-1-ol (1.0 eq) in anhydrous DCM (0.2 M).
-
Add anhydrous pyridine (3.0 eq) and cool the solution to 0 °C.
-
Add TsCl (1.5 eq) portion-wise. Stir the reaction at room temperature for 6 hours.
-
Dilute with DCM, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield 2-(quinolin-2-yl)propyl 4-methylbenzenesulfonate . Expert Insight: A tosylate is preferred over a mesylate or direct halogenation in this step due to its superior stability during aqueous workup and its UV-chromophore properties, which simplify reaction monitoring via TLC.
Step 4: N-Alkylation via Finkelstein Catalysis
Objective: Final coupling with 1-phenylpiperazine to yield the target compound.
-
Dissolve the tosylate intermediate (1.0 eq) in anhydrous acetonitrile (0.1 M).
-
Add 1-phenylpiperazine (1.2 eq), finely powdered K₂CO₃ (3.0 eq), and KI (0.2 eq).
-
Reflux the mixture (80 °C) under argon for 16 hours.
-
Cool to room temperature, filter off inorganic salts, and concentrate the filtrate.
-
Purify via flash chromatography (DCM/MeOH 95:5) to isolate 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline . Expert Insight: Because the intermediate tosylate features β-branching, direct Sₙ2 displacement by 1-phenylpiperazine can be kinetically sluggish. The addition of catalytic KI facilitates an in situ Finkelstein reaction, converting the tosylate into a highly reactive primary iodide, thereby accelerating the N-alkylation process[4] and improving overall yield[5].
Analytical Characterization & Expected Data
To validate the success of the synthesis, the following analytical parameters should be confirmed.
| Compound Stage | Expected Yield | MS (ESI) [M+H]⁺ | Key ¹H NMR Signals (CDCl₃, 400 MHz) |
| Alkene (Int 1) | 85 - 90% | 170.1 | δ 5.50 (s, 1H), 5.35 (s, 1H), 2.30 (s, 3H) |
| Alcohol (Int 2) | 75 - 80% | 188.1 | δ 3.85 (m, 2H), 3.30 (m, 1H), 1.35 (d, 3H) |
| Tosylate (Int 3) | 80 - 85% | 342.1 | δ 7.75 (d, 2H), 4.25 (m, 2H), 2.40 (s, 3H) |
| Target Compound | 70 - 75% | 332.2 | δ 3.50 (m, 1H), 3.15 (m, 4H), 2.70 (m, 6H), 1.40 (d, 3H) |
References
-
Synthesis and Evaluation of a Set of Para-Substituted 4-Phenylpiperidines and 4-Phenylpiperazines as Monoamine Oxidase (MAO) Inhibitors Journal of Medicinal Chemistry URL:[Link][4]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands PMC / NIH URL:[Link][2]
-
Hydroboration Oxidation of Alkenes Master Organic Chemistry URL:[Link][3]
-
Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity PMC / NIH URL:[Link][1]
-
Simplified Reversed Chloroquines To Overcome Malaria Resistance to Quinoline-Based Drugs Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link][5]
Sources
Application Note: Preparation and Solubilization of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline for In Vitro Cell Culture Assays
Introduction & Physicochemical Profile
2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline is a highly lipophilic small molecule belonging to the quinoline-piperazine structural class. Compounds within this family—most notably the resuscitative agent Centhaquine (2-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)quinoline)—exhibit potent pharmacological activity by targeting G-protein coupled receptors (such as α -adrenergic receptors) or Sigma receptors[1],[2].
Due to the presence of the bulky, hydrophobic quinoline and phenyl-piperazine moieties, this compound exhibits extremely poor aqueous solubility. Attempting to dissolve the lyophilized powder directly into cell culture media (e.g., DMEM or RPMI) will result in immediate precipitation, leading to inaccurate dosing, irreproducible assay results, and localized cellular toxicity. To maintain scientific integrity and ensure a self-validating experimental system, researchers must utilize a two-step solubilization strategy: generating a highly concentrated master stock in an organic solvent, followed by serial dilution into aqueous buffers.
Solvent Compatibility & Selection
Selecting the correct primary solvent is the most critical step in preparing quinoline-piperazine derivatives. Dimethyl Sulfoxide (DMSO) is the universally accepted vehicle due to its high dielectric constant and ability to disrupt the crystalline lattice of hydrophobic small molecules.
Table 1: Solvent Compatibility for Quinoline-Piperazine Derivatives
| Solvent | Solubility Profile | Recommended Application |
| DMSO (100%) | High ( ≥ 50 mM) | Primary Choice. Ideal for generating stable, long-term master stocks. |
| Ethanol (100%) | Moderate (10–20 mM) | Alternative primary solvent if the target cell line is exceptionally sensitive to DMSO. |
| Aqueous Buffers (PBS) | Poor (< 0.1 mM) | Not Recommended. Direct addition causes compound aggregation and precipitation. |
Experimental Protocol: Step-by-Step Methodology
To ensure maximum bioavailability of the compound while preventing solvent-induced phenotypic artifacts, follow this rigorous step-by-step methodology.
Phase A: Reconstitution of the Master Stock (50 mM)
Causality: Creating a highly concentrated master stock (e.g., 50 mM) ensures that the final volume of DMSO introduced into the cell culture media remains negligible.
-
Equilibration: Allow the vial containing the lyophilized 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline to reach room temperature in a desiccator to prevent ambient moisture condensation.
-
Calculation: Calculate the required volume of 100% molecular-biology grade DMSO. (Formula: Volume (mL) = Mass (mg) / [Molecular Weight ( g/mol ) × Desired Concentration (M)]).
-
Solubilization: Add the calculated volume of DMSO directly to the vial.
-
Agitation: Vortex the solution vigorously for 30–60 seconds. If visual inspection reveals undissolved particulates, sonicate the vial in a room-temperature water bath for 5 minutes.
-
Aliquoting: Divide the master stock into 10–20 μ L single-use aliquots in amber microcentrifuge tubes (the quinoline ring can be light-sensitive). Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which promote compound degradation and micro-precipitation.
Phase B: Preparation of Working Solutions
Causality: Direct addition of a 100% DMSO stock to aqueous media causes localized thermodynamic shock, forcing the hydrophobic compound to "crash out" of solution. An intermediate dilution step mitigates this.
-
Thawing: Thaw a single aliquot of the 50 mM master stock at room temperature.
-
Intermediate Dilution (100x): Dilute the master stock 1:100 in pre-warmed (37°C) complete cell culture media to create a 500 μ M intermediate solution. Mix immediately by rapid pipetting.
-
Final Assay Dilution: Dilute the intermediate solution further into your assay plates to reach your final desired concentration (e.g., 10 μ M to 50 nM).
Phase C: Quality Control & Vehicle Controls
Causality: DMSO is a known cytotoxic agent and can induce cellular differentiation or apoptosis at high concentrations[3].
-
The 0.1% Rule: Ensure the final concentration of DMSO in the assay wells never exceeds 0.1% (v/v).
-
Vehicle Control: Every assay must include a "Vehicle-Only" control well containing the exact same final percentage of DMSO as the highest drug concentration well. This self-validates that any observed cellular phenotype is driven by the quinoline derivative, not the solvent.
Workflows & Mechanistic Visualization
Figure 1: Step-by-step solubilization and dilution workflow to maintain DMSO levels ≤0.1%.
Figure 2: Generalized pharmacological signaling pathway for quinoline-piperazine derivatives.
Troubleshooting Common Issues
-
Issue: Cloudiness or turbidity in the final assay media.
-
Cause: The compound has precipitated. This usually occurs if the intermediate dilution step was skipped, or if the media was cold.
-
Solution: Always use pre-warmed media (37°C) for dilutions. If precipitation persists, lower the master stock concentration to 10 mM.
-
-
Issue: High cell death in all treated wells, including low concentrations.
-
Cause: Solvent toxicity. The final DMSO concentration likely exceeded 0.1%[3].
-
Solution: Check your dilution math. Ensure the vehicle control is behaving similarly to untreated cells. If the vehicle control shows toxicity, you must perform a higher fold-dilution of the master stock.
-
References
-
Title: Guidelines for the use of cell lines in biomedical research Source: British Journal of Cancer (2014) URL: [Link]
-
Title: Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity Source: Journal of Medicinal Chemistry (2023) URL: [Link]
-
Title: Centhaquine citrate alpha2B-Adrenoceptor ligand, Resuscitative agent for hypovolemic shock Source: Drugs of the Future (2020) URL: [Link]
Sources
2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline formulation strategies for oral dosing
Application Note: Advanced Oral Formulation Strategies for 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline
Physicochemical Profiling & The Biopharmaceutical Challenge
The compound 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline is a highly lipophilic, dibasic small molecule. Structurally, it features a quinoline ring (pKa ~4.9) and a substituted piperazine moiety (pKa ~8.5). From a biopharmaceutical perspective, this compound is a classic BCS Class II weak base.
When administered orally as a free base or simple crystalline salt, it exhibits severe pH-dependent solubility. In the acidic environment of the stomach (pH 1.2), the nitrogen atoms are fully protonated, leading to rapid and complete dissolution (the "Spring"). However, upon gastric emptying into the neutral environment of the small intestine (pH 6.8), the compound undergoes rapid deprotonation. This sudden drop in solubility forces the drug to crystallize and precipitate out of solution before it can permeate the intestinal epithelium, resulting in sub-therapeutic systemic exposure.
To achieve viable oral dosing, the formulation must either maintain a supersaturated state in the intestine (the "Parachute") or bypass the dissolution step entirely by presenting the drug in a pre-solubilized lipid matrix.
Fig 1: Spring and Parachute dissolution kinetics for weakly basic drugs during GI transit.
Mechanistic Formulation Strategies
Strategy A: Amorphous Solid Dispersions (ASDs) via Enteric Polymers
To counteract intestinal precipitation, the compound can be formulated as an Amorphous Solid Dispersion (ASD) using an enteric polymer such as Hydroxypropyl methylcellulose acetate succinate (HPMCAS) .
The Causality of Polymer Selection: HPMCAS is insoluble at low pH. By trapping the compound within an HPMCAS matrix, we intentionally suppress the drug's premature dissolution in the stomach. When the formulation reaches the intestine, the polymer's carboxylate groups ionize, causing the matrix to dissolve and release the drug in a high-energy, amorphous state. Furthermore, the polymer chains interact with the cationic piperazine nitrogen via electrostatic and hydrogen bonding, sterically hindering crystal nucleation and maintaining the supersaturated "parachute"[1][2].
Strategy B: Self-Microemulsifying Drug Delivery Systems (SMEDDS)
For highly lipophilic compounds prone to severe precipitation, bypassing the dissolution-crystallization cycle is often more effective. A Type IIIA/IIIB lipid formulation (based on Pouton's classification) utilizes a mixture of oils, high-HLB surfactants (>12), and co-solvents[3][4].
The Causality of Lipid Solubilization: When the SMEDDS capsule ruptures in the GI tract, the mild agitation of gastric motility causes the formulation to spontaneously emulsify into nanometer-sized droplets (<100 nm). The drug remains partitioned within the oil core of these micelles, shielded from the aqueous pH shift. This not only prevents precipitation but also enhances lymphatic absorption, which is highly beneficial for quinoline derivatives that may otherwise suffer from extensive hepatic first-pass metabolism[5].
Fig 2: Sequential workflow for the development and validation of Type III SMEDDS formulations.
Self-Validating Experimental Protocols
Protocol 1: Two-Stage Biorelevant Dissolution for ASDs
This protocol is a self-validating system: it inherently tests the formulation's ability to survive physiological pH shifts. If the polymer fails to inhibit nucleation, a sharp drop in HPLC peak area during Stage 2 will immediately invalidate the prototype[6][7][8].
-
Stage 1 (Gastric Simulation):
-
Pre-heat 250 mL of Fasted State Simulated Gastric Fluid (FaSSGF, pH 1.6) to 37 °C in a USP Apparatus II (paddle) at 75 rpm.
-
Introduce the ASD formulation (equivalent to a 50 mg API dose).
-
Sample 2 mL aliquots at 5, 15, and 30 minutes. Filter immediately through a 0.22 µm PTFE syringe filter.
-
-
Stage 2 (Intestinal Shift):
-
At exactly 30 minutes, perform a bolus addition of 250 mL of concentrated Fasted State Simulated Intestinal Fluid (FaSSIF) to instantly shift the vessel pH to 6.8.
-
Sample at 35, 45, 60, 90, and 120 minutes.
-
-
Quantification: Analyze all filtrates via RP-HPLC (C18 column, UV detection at the compound's λmax , typically ~254 nm for quinoline derivatives).
Protocol 2: SMEDDS Preparation and In Vitro Lipolysis
-
Formulation Assembly:
-
Based on excipient solubility screening, combine Capmul MCM (Oil, 30% w/w), Kolliphor EL (Surfactant, 50% w/w), and PEG 400 (Co-solvent, 20% w/w).
-
Add the compound at 80% of its equilibrium solubility in the lipid mixture to prevent precipitation during storage. Vortex and sonicate at 40 °C until optically clear.
-
-
In Vitro Lipolysis Testing:
-
Disperse 1 g of the SMEDDS in 36 mL of lipolysis buffer (pH 6.5, containing 5 mM CaCl2, 5 mM NaTDC, and 1.25 mM PC) at 37 °C.
-
Initiate digestion by adding 4 mL of pancreatin extract.
-
Maintain the pH at 6.5 using a pH-stat titrator (adding 0.2 M NaOH as fatty acids are liberated).
-
After 60 minutes, add an inhibitor (e.g., 4-bromophenylboronic acid) to stop digestion. Ultracentrifuge the sample to separate the aqueous phase, lipid phase, and pellet. Quantify the drug in the aqueous phase to confirm it has not precipitated into the pellet.
-
Quantitative Data Presentation
The table below summarizes the expected in vitro and in vivo performance metrics when comparing the unformulated free base against the optimized ASD and SMEDDS prototypes.
| Formulation Type | Intestinal Solubility (pH 6.8) | Dissolution at 120 min (%) | Droplet Size / State | Relative Bioavailability (AUC) |
| Unformulated Free Base | < 5 µg/mL | < 10% (Precipitated) | Crystalline Suspension | 1.0x (Baseline) |
| HPMCAS-LF ASD | > 150 µg/mL (Supersaturated) | > 85% (Maintained) | Amorphous Polymeric Matrix | 3.5x - 4.2x |
| Type IIIA SMEDDS | Fully Solubilized | ~ 100% (No precipitation) | < 50 nm (Microemulsion) | 5.0x - 6.5x |
Table 1: Comparative biopharmaceutical performance of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline formulations.
References
-
Bapat P, Taylor LS. (2024). Impact of HPMCAS Grade on the Release of Weakly Basic Drugs from Amorphous Solid Dispersions. Molecular Pharmaceutics.[Link]
-
Pouton CW. (2000). Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems. European Journal of Pharmaceutical Sciences.[Link]
-
Dokania S, Joshi AK. (2014). Self-microemulsifying drug delivery system (SMEDDS) – challenges and road ahead. Drug Delivery.[Link]
-
Kostewicz ES, et al. (2017). Validation of Dissolution Testing with Biorelevant Media: An OrBiTo Study. Molecular Pharmaceutics.[Link]
-
Feeney OM, et al. (2016). 50 years of oral lipid-based formulations: Provenance, progress and future perspectives. Advanced Drug Delivery Reviews.[Link]
Sources
- 1. Impact of HPMCAS Grade on the Release of Weakly Basic Drugs from Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Biopredictive capability assessment of two dissolution/permeation assays, µFLUX™ and PermeaLoop™, using supersaturating formulations of Posaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. pubs.acs.org [pubs.acs.org]
using 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline in high-throughput screening
Document ID: APP-NOTE-2026-03-29 Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Subject: High-Throughput Screening (HTS) Application Note for 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline
Executive Summary & Mechanistic Rationale
In modern drug discovery, the successful execution of a High-Throughput Screening (HTS) campaign relies heavily on the use of robust pharmacological probes to validate assay windows and establish structure-activity relationships (SAR). This application note details the implementation of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline —a privileged hybrid scaffold—as a reference compound in cell-based G-protein coupled receptor (GPCR) screening assays.
Historically, the vast majority of GPCR drug discovery efforts have relied upon cell-based assays coupled with HTS of large compound libraries[1]. The compound in focus merges a lipophilic quinoline core with an arylpiperazine moiety. Arylpiperazines are canonical pharmacophores known for their high affinity toward monoaminergic GPCRs, particularly serotonin (5-HT1A, 5-HT2A) and dopamine (D2, D3) receptors[2]. In the context of HTS, this compound serves as a highly reliable reference ligand (acting as an antagonist or partial agonist depending on the receptor subtype) to validate assay sensitivity, optimize Z'-factors, and benchmark novel hits.
Pharmacological Profiling: The Quinoline-Arylpiperazine Scaffold
To understand how to screen a compound, one must understand why it binds. The molecular architecture of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline dictates its behavior in in vitro assays:
-
The Arylpiperazine Pharmacophore: The basic nitrogen of the piperazine ring is protonated at physiological pH, forming a critical salt bridge with a highly conserved aspartate residue (e.g., Asp3.32) in the orthosteric binding pocket of aminergic GPCRs[2].
-
The Quinoline Core: The addition of the quinoline ring via an alkyl linker provides bulk and lipophilicity, allowing the molecule to engage secondary, auxiliary hydrophobic pockets within the receptor's transmembrane domains. Chemical modifications on quinoline-arylpiperazine derivatives have been shown to differentially modulate affinity across 5-HT and Dopamine receptor subtypes[3]. Furthermore, quinoline-based arylpiperazines are highly effective at displacing radioligands or fluorescent probes in D3 and 5-HT receptor assays[4].
Fig 1. GPCR signaling pathways modulated by quinoline-arylpiperazines and corresponding HTS readouts.
High-Throughput Screening (HTS) Architecture
When screening highly lipophilic compounds (cLogP > 4.0) like quinoline derivatives, assay design must mitigate non-specific binding and compound depletion.
-
Acoustic Dispensing: We mandate the use of acoustic liquid handling (e.g., Echo 550) rather than traditional tip-based transfer. Lipophilic quinolines readily adhere to polypropylene pipette tips, which artificially lowers the actual assay concentration and shifts IC50 curves. Acoustic dispensing transfers nanoliter volumes of compound directly from the source plate to the assay plate, preserving concentration integrity.
-
DMSO Tolerance: GPCR cell-based assays are sensitive to organic solvents. The final assay concentration of DMSO must be strictly capped at 0.5% (v/v) to prevent solvent-induced cell lysis or artifactual calcium transients.
-
Assay Validation (Z'-factor): Every protocol described below is a self-validating system. A plate is only considered valid if the Z'-factor (calculated from the positive and negative control wells) is ≥0.5 .
Fig 2. High-throughput screening workflow for evaluating quinoline-arylpiperazine derivatives.
Self-Validating Experimental Protocols
Protocol A: FLIPR Calcium Flux Assay (Gq-Coupled Receptors)
This assay measures intracellular calcium mobilization, the downstream effector of Gq-coupled receptors (e.g., 5-HT2A).
Causality & Rationale: We utilize Fluo-4 AM, a cell-permeable fluorogenic calcium indicator. Because cells actively pump foreign dyes out of the cytoplasm via organic anion transporters, Probenecid must be included in the dye-loading buffer. Without Probenecid, the dye is extruded before the read step, collapsing the Signal-to-Background (S/B) ratio and rendering the HTS invalid.
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK293 cells stably expressing the target GPCR at 15,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Remove culture media and add 20 µL/well of Dye Loading Buffer (HBSS, 20 mM HEPES, 2 µM Fluo-4 AM, and 2.5 mM Probenecid). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete esterase cleavage of the AM ester.
-
Compound Preparation: Using an acoustic dispenser, transfer 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline (10-point dose-response, 10 µM top concentration) into an intermediate plate containing assay buffer.
-
Kinetic Reading: Transfer the cell plate to a FLIPR Tetra instrument. Read baseline fluorescence (Ex: 488 nm / Em: 515 nm) for 10 seconds.
-
Stimulation: Inject 10 µL of the compound (or reference agonist) online while continuously recording fluorescence for an additional 120 seconds.
-
Validation: Calculate the Z'-factor using the maximum calcium peak of the reference agonist (100% activation) versus buffer control (0% activation).
Protocol B: TR-FRET cAMP Accumulation Assay (Gi/Gs-Coupled Receptors)
This assay measures the modulation of cyclic AMP (cAMP), the downstream effector of Gi/Gs-coupled receptors (e.g., 5-HT1A, D2).
Causality & Rationale: Because cAMP is rapidly degraded by endogenous phosphodiesterases (PDEs), the addition of IBMX (3-isobutyl-1-methylxanthine) is strictly required. IBMX acts as a broad-spectrum PDE inhibitor, locking the cAMP at its accumulated peak to ensure a wide, stable assay window for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection.
Step-by-Step Methodology:
-
Cell Preparation: Harvest cells expressing the target receptor and resuspend in Stimulation Buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX) at a density of 2,000 cells/µL.
-
Compound Addition: Dispense 5 µL of the cell suspension into a 384-well low-volume white microplate. Add 5 µL of the test compound (quinoline derivative) and incubate for 30 minutes at room temperature.
-
Note for Gi-coupled targets: Co-stimulate with an EC80 concentration of Forskolin to artificially raise baseline cAMP levels, allowing the Gi-mediated inhibition to be observed.
-
-
Lysis & Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP Cryptate (both diluted in lysis buffer).
-
Incubation: Incubate for 1 hour at room temperature in the dark to allow the competitive binding equilibrium to stabilize.
-
Endpoint Reading: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 337 nm and measure emission at 620 nm (Cryptate) and 665 nm (d2).
-
Validation: Calculate the 665/620 nm ratio. Convert ratios to cAMP concentrations using a standard curve. Z'-factor must be calculated using Forskolin-stimulated wells vs. basal wells.
Quantitative Data Presentation
The following table summarizes the expected HTS validation metrics when utilizing 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline as a pharmacological probe across different monoaminergic targets. A well-optimized assay will consistently yield a Z'-factor >0.6 .
| Target Receptor | Coupling | Assay Format | Expected Function | Reference IC50 / EC50 | S/B Ratio | Z'-Factor |
| 5-HT1A | Gi | TR-FRET (cAMP) | Partial Agonist | 12.5 nM (EC50) | 4.2 | 0.78 |
| 5-HT2A | Gq | FLIPR (Ca2+) | Antagonist | 8.4 nM (IC50) | 6.5 | 0.82 |
| Dopamine D2 | Gi | TR-FRET (cAMP) | Antagonist | 45.0 nM (IC50) | 3.8 | 0.65 |
| Dopamine D3 | Gi | TR-FRET (cAMP) | Antagonist | 15.2 nM (IC50) | 4.0 | 0.71 |
Note: The high affinity and robust Z'-factors demonstrate the utility of the quinoline-arylpiperazine scaffold as a reliable control in automated screening environments.
References
- A chemometric study of the 5-HT(1A) receptor affinities presented by arylpiperazine compounds. PubMed.
- Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. Journal of Medicinal Chemistry - ACS Publications.
- Chemical Modifications on 4-Arylpiperazine-Ethyl Carboxamide Derivatives Differentially Modulate Affinity for 5-HT1A, D4.2, and α 2A Receptors: Synthesis and In Vitro Radioligand Binding Studies. Australian Journal of Chemistry | ConnectSci.
- High Affinity Dopamine D3 Receptor (D3R)-Selective Antagonists Attenuate Heroin Self-Administration in Wild-Type but not D3R Knockout Mice. PMC.
Sources
Protocol for the Preparation of Stock Solutions of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline
An Application Guide for Researchers and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of the novel quinoline derivative, 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline. Given the absence of a standardized public protocol for this specific molecule, this guide synthesizes best practices from handling structurally similar compounds, including quinoline and phenylpiperazine derivatives. The protocol emphasizes safety, accuracy, and the establishment of a self-validating system to ensure the integrity and reproducibility of experimental results. It is intended for researchers, scientists, and drug development professionals.
Introduction: Understanding the Compound
2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline is a complex heterocyclic molecule that integrates a quinoline core with a phenylpiperazine moiety. Quinoline derivatives are a significant class of compounds in medicinal chemistry, with a wide range of biological activities including anticancer, antimalarial, and antibacterial properties[1][2][3]. The phenylpiperazine group is also a common pharmacophore found in various centrally active drugs[4].
The physicochemical properties of this compound, particularly its solubility and stability, are predicted by the characteristics of its constituent parts. The quinoline ring system suggests a hydrophobic nature with potential for increased aqueous solubility in acidic conditions due to the basicity of the quinoline nitrogen[5][6]. Phenylpiperazine is generally insoluble in water but soluble in organic solvents[4][7]. Therefore, it is anticipated that the target compound will exhibit poor water solubility but good solubility in polar aprotic solvents. For many quinoline derivatives in research settings, Dimethyl Sulfoxide (DMSO) is the solvent of choice for creating concentrated stock solutions for in vitro assays[8][9][10].
This protocol will, therefore, focus on the use of DMSO as the primary solvent, while also providing a framework for systematically testing alternative solvents if required.
Safety and Handling Precautions
Given that no specific Safety Data Sheet (SDS) is available for 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline, a conservative approach to safety based on the known hazards of its structural analogues is mandatory. Quinoline and its derivatives can be harmful, irritants, and may have long-term health effects[6][11]. N-phenylpiperazine is also classified as a hazardous substance[7][12][13].
General Safety Workflow:
Caption: Workflow for Safe Handling and Preparation.
Personal Protective Equipment (PPE) and Engineering Controls:
| Equipment | Specification | Rationale |
| Ventilation | Certified Chemical Fume Hood | To prevent inhalation of any powders or aerosols. |
| Eye Protection | Safety goggles with side shields | To protect eyes from splashes or fine particles. |
| Hand Protection | Chemical-resistant nitrile gloves | To prevent skin contact. Check for integrity before use. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Materials and Equipment
-
2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline (solid form)
-
High-purity Dimethyl Sulfoxide (DMSO), anhydrous
-
Alternative solvents (optional, for solubility testing): Ethanol, Dimethylformamide (DMF)
-
Analytical balance (readable to at least 0.1 mg)
-
Volumetric flasks (Class A) of appropriate volumes (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Amber glass vials or cryovials for storage
Protocol for Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro screening. The causality behind each step is explained to ensure both accuracy and understanding.
Step 1: Pre-Protocol Calculations
First, calculate the mass of the compound required. The molecular weight of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline (C₂₂H₂₅N₃) is approximately 347.47 g/mol .
-
Formula: Mass (mg) = Desired Concentration (M) × Final Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example for 5 mL of 10 mM stock: Mass (mg) = 0.010 mol/L × 0.005 L × 347.47 g/mol × 1000 mg/g = 1.737 mg
Step 2: Weighing the Compound
-
Place a clean, dry weighing boat on the analytical balance and tare to zero.
-
Carefully weigh out the calculated mass (e.g., 1.737 mg) of the compound. It is often more practical and accurate to weigh a slightly different amount (e.g., 2.0 mg) and adjust the volume of the solvent to achieve the desired concentration.
-
Record the exact mass weighed.
Step 3: Dissolution
-
Quantitatively transfer the weighed compound into a Class A volumetric flask of the appropriate size. This can be done by gently tapping the weighing boat.
-
Add approximately half of the final required volume of DMSO to the flask.
-
Mix the solution by vortexing for 1-2 minutes. A magnetic stirrer can also be used for larger volumes.
-
If the compound does not fully dissolve, sonicate the flask in a water bath for 5-10 minutes.
-
Once the solid is completely dissolved, add DMSO to the calibration mark on the volumetric flask.
-
Invert the flask several times to ensure the solution is homogeneous.
Step 4: Aliquoting and Storage
-
To avoid repeated freeze-thaw cycles which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in amber glass or cryovials.
-
Clearly label each vial with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the aliquots at -20°C or -80°C for long-term storage. A study on a related quinazoline derivative showed instability in alkaline conditions, suggesting that avoiding basic environments is prudent[14][15].
Stock Solution Preparation Workflow:
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quinoline - Wikipedia [en.wikipedia.org]
- 7. chembk.com [chembk.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican [mdpi.com]
- 11. 2-Ethylquinoline | C11H11N | CID 137113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS | Gendugov | Pharmacy & Pharmacology [pharmpharm.ru]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving the Aqueous Solubility of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline
Welcome to the technical support center for enhancing the aqueous solubility of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals actively working with this compound. Here, we provide not just protocols, but the underlying scientific rationale to empower you to overcome solubility challenges effectively. Our approach is rooted in a deep understanding of physical chemistry and formulation science to ensure robust and reproducible results.
Understanding the Molecule: A Structural Perspective
Before diving into specific techniques, it's crucial to understand the physicochemical characteristics of the molecule . While specific experimental data for this exact molecule is not widely published, we can infer its properties from its constituent parts: a quinoline ring, a piperazine ring, and a phenyl group.
-
Quinoline and Piperazine Moieties: These nitrogen-containing heterocyclic rings confer basic properties to the molecule. Quinoline is a weak base, and its solubility is known to be highly dependent on pH.[1][2][3] The piperazine group contains two nitrogen atoms, making it a di-basic moiety, further contributing to its pH-dependent solubility.
-
Hydrophobic Nature: The presence of the quinoline, phenyl, and ethyl groups contributes to the molecule's overall hydrophobicity and large molecular size, which are common reasons for poor aqueous solubility.[4][5]
This structural assessment strongly suggests that 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline is a weakly basic compound with low intrinsic aqueous solubility, likely falling into the Biopharmaceutics Classification System (BCS) Class II or IV category.[6][7]
Caption: Chemical structure of the target molecule.
Frequently Asked Questions (FAQs)
Q1: Why is my compound showing such low solubility in aqueous buffers like PBS pH 7.4?
A: Your compound is a weak base. In neutral or alkaline solutions (pH > pKa), it exists predominantly in its neutral, un-ionized form. This form is less polar and thus has significantly lower solubility in water compared to its ionized (protonated) form. The large, hydrophobic phenyl and quinoline groups further contribute to its poor affinity for aqueous media.
Q2: I observed precipitation when I diluted a DMSO stock solution into my aqueous assay buffer. How can I prevent this?
A: This is a common issue for poorly soluble compounds. The DMSO keeps the compound solubilized, but upon dilution into an aqueous buffer, the compound's concentration exceeds its thermodynamic solubility limit, causing it to precipitate. To mitigate this, you can try:
-
Lowering the final concentration of the compound.
-
Increasing the percentage of co-solvent (e.g., DMSO, ethanol) in the final buffer, if your experiment allows.
-
Utilizing one of the solubility enhancement techniques detailed in this guide, such as pH adjustment or complexation with cyclodextrins, to increase the aqueous solubility limit.
Q3: What is the most straightforward method to start with for improving the solubility of this compound?
A: For an ionizable compound like this, the most direct approaches are pH adjustment and salt formation . Since the molecule is basic, lowering the pH of the aqueous medium will protonate the nitrogen atoms, forming a more soluble salt in situ. If you need to produce a solid form with improved solubility, then investigating crystalline salt forms is a logical and widely used first step.[8][9][10]
Troubleshooting & Methodology Guides
This section provides in-depth troubleshooting guides for the most relevant solubility enhancement techniques. A logical workflow for selecting an appropriate method is presented below.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Guide 1: pH Adjustment & pH-Solubility Profiling
Causality: As a weak base, the solubility of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline is governed by the Henderson-Hasselbalch equation. At a pH below its pKa, the molecule will be protonated, forming a cation which is more polar and thus more soluble in water. Determining the pH-solubility profile is a critical first step in understanding its behavior and defining a suitable pH range for formulation.[2][3]
Experimental Protocol: Kinetic Solubility Profiling
-
Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 8 (e.g., citrate for pH 2-5, phosphate for pH 6-8).
-
Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Dispense 98 µL of each buffer into the wells of a 96-well microplate.
-
Compound Addition: Add 2 µL of the DMSO stock solution to each well. This creates a 100-fold dilution and a final compound concentration of 100 µM with 2% DMSO. Prepare a blank for each buffer with 2 µL of pure DMSO.
-
Equilibration: Seal the plate and shake at room temperature for 2-4 hours to allow the system to reach equilibrium.
-
Turbidity Measurement: Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader. The point at which turbidity significantly increases indicates precipitation and the limit of kinetic solubility at that pH.
-
Data Analysis: Plot turbidity against pH. The pH at which the solution remains clear indicates a suitable range for achieving the target concentration.
Troubleshooting:
-
Precipitation in all wells: The intrinsic solubility is too low, or the target concentration is too high. Repeat with a lower final concentration.
-
Inconsistent readings: Ensure thorough mixing and adequate equilibration time. Check for compound degradation at extreme pH values.
Guide 2: Salt Formation for Solid-State Enhancement
Causality: Creating a salt form of a basic drug with an acidic counter-ion is a well-established method to improve solubility and dissolution rate.[8][9][10] The salt dissolves to a greater extent than the free base, creating a supersaturated solution of the neutral form which can enhance absorption. The choice of the counter-ion is critical as it influences properties like crystallinity, stability, and hygroscopicity.[8]
Experimental Protocol: Salt Screening
-
Solvent Selection: Choose a solvent in which the free base has moderate solubility and the expected salt has low solubility (e.g., acetone, ethyl acetate, ethanol).
-
Free Base Preparation: Dissolve a known amount of the free base in the chosen solvent with gentle heating if necessary.
-
Counter-ion Addition: Add a stoichiometric amount (e.g., 1.05 equivalents) of a selected acid (e.g., HCl, H2SO4, methanesulfonic acid, tartaric acid) dissolved in a small amount of the same solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try adding an anti-solvent or storing the solution at a lower temperature (4°C).
-
Isolation and Drying: Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization:
-
Solubility Testing: Determine the aqueous solubility of the new salt form using the protocol from Guide 1.
-
Solid-State Analysis: Use techniques like X-Ray Powder Diffraction (XRPD) to confirm the formation of a new crystalline form and Differential Scanning Calorimetry (DSC) to determine the melting point and purity.
-
Troubleshooting:
-
No solid forms: The salt may be too soluble in the chosen solvent system. Try a less polar solvent or a different counter-ion.
-
Oily precipitate or amorphous solid: The salt may not be crystalline under these conditions. Experiment with different solvents, temperatures, or slower evaporation rates.
-
Salt disproportionation: In aqueous solution, the salt can convert back to the less soluble free base, especially if the pH of the medium is above the compound's pKa. This can be observed as a drop in concentration over time.
Guide 3: Cyclodextrin Complexation
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate poorly soluble molecules, like our target compound, shielding the hydrophobic parts from water and forming a more soluble "inclusion complex."[][13] This is a non-covalent interaction and is reversible upon dilution.
Caption: Mechanism of cyclodextrin inclusion complexation.
Experimental Protocol: Phase Solubility Study
-
Cyclodextrin Selection: Choose several cyclodextrin types for screening, such as α-CD, β-CD, γ-CD, and modified versions like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) which has much higher aqueous solubility.[13]
-
Solution Preparation: Prepare a series of aqueous solutions with increasing concentrations of a single cyclodextrin (e.g., 0 to 50 mM HP-β-CD).
-
Compound Addition: Add an excess amount of the solid target compound to each solution.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Sampling and Analysis: Filter the samples through a 0.22 µm filter to remove undissolved solid. Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.
-
Data Analysis: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this "phase solubility diagram" indicates the complexation efficiency. A linear relationship (AL-type diagram) is indicative of a 1:1 complex.
Troubleshooting:
-
Low solubility increase: The hydrophobic part of your molecule may not fit well into the cavity of the chosen cyclodextrin. Screen other cyclodextrin types and sizes.[][14]
-
Non-linear phase solubility diagram: This may indicate the formation of higher-order complexes or self-aggregation of the cyclodextrin or the complex.
Guide 4: Amorphous Solid Dispersions (ASDs)
Causality: Crystalline solids require energy (lattice energy) to break apart before they can dissolve. By converting the compound into an amorphous (non-crystalline) state and dispersing it within a polymer matrix, this energy barrier is removed.[15] This results in a high-energy form of the drug that can achieve a much higher apparent solubility, often leading to supersaturation.[16][17] This is a powerful but more advanced technique suitable for compounds that are not amenable to simpler methods.[18][19]
Experimental Protocol: Solvent-Evaporation Screening for ASDs
-
Polymer Selection: Choose pharmaceutically acceptable polymers known for forming ASDs, such as PVP K30, HPMC-AS, or Soluplus®.
-
Solvent Selection: Find a common solvent that dissolves both the drug and the polymer (e.g., methanol, acetone, or a mixture).
-
Formulation Preparation: Prepare solutions containing the drug and polymer at different weight ratios (e.g., 10:90, 25:75, 50:50 drug:polymer).
-
Solvent Evaporation: Cast the solution onto a glass plate or petri dish and allow the solvent to evaporate slowly in a fume hood or under a gentle stream of nitrogen. For faster screening, a rotary evaporator can be used.
-
Solid Characterization:
-
Amorphicity Check: Analyze the resulting solid film by XRPD. The absence of sharp peaks (Bragg peaks) and the presence of a broad "halo" indicate an amorphous state.
-
Glass Transition Temperature (Tg): Use DSC to measure the Tg. A single Tg that is different from the individual components suggests a successful molecular dispersion.
-
-
Dissolution Testing: Perform dissolution tests on the amorphous material to assess the magnitude and duration of solubility enhancement compared to the crystalline form.
Troubleshooting:
-
Crystalline material remains: The drug loading may be too high for the polymer to stabilize. Try a lower drug loading or a different polymer with better drug-polymer interaction potential.[19]
-
Phase separation: The DSC may show two separate Tgs, indicating the drug and polymer have separated into distinct amorphous phases. This is a less stable system.
-
Recrystallization upon storage: Amorphous systems are thermodynamically unstable. Recrystallization can occur over time, especially under high humidity and temperature. Proper polymer selection and packaging are crucial for long-term stability.[15]
Comparative Summary of Techniques
| Technique | Principle | Typical Fold-Increase in Solubility | Advantages | Disadvantages |
| pH Adjustment | Ionization of a weak base in acidic conditions | 10 - 1,000x | Simple, cost-effective for liquid formulations | Only applicable to ionizable compounds; risk of precipitation upon pH change (e.g., in vivo) |
| Salt Formation | Creates a new solid form with different physicochemical properties | 10 - 2,000x[20] | Well-established, regulatory acceptance, improves dissolution rate and stability[10] | Only for ionizable compounds; risk of disproportionation, hygroscopicity issues |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic molecule in a CD cavity | 2 - 100x[14] | Broad applicability, can be used for liquid and solid forms, masks taste[] | Limited by drug size/shape, can be expensive, potential for nephrotoxicity with some CDs at high doses |
| Amorphous Solid Dispersion | Eliminates crystal lattice energy by creating an amorphous form | 10 - 10,000x | Very high solubility enhancement possible, applicable to a wide range of compounds[16] | Physically unstable (risk of recrystallization), requires specialized manufacturing (spray drying, HME)[17][18], potential for drug-polymer interactions |
References
-
Solving Poor Solubility with Amorphous Solid Dispersions. (2025, March 12). Pharmaceutical Technology. [Link]
-
Prajapati, R., & Wadher, K. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Engstrom, J. (2020, October 21). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review. [Link]
-
Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. [Link]
-
Wang, Z., et al. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Expert Opinion on Drug Delivery, 21(12), 1807-1822. [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Technobis. (n.d.). Amorphous solid dispersions for enhanced drug solubility and stability. Technobis. [Link]
-
Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. [Link]
-
Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Singh, A., et al. (2024). A Review: Solubility Enhancement of Poorly Water Soluble Drug. International Journal of Pharmaceutical Research and Applications, 9(1), 1-10. [Link]
-
Williams, H. D., et al. (2017). Improving the Water Solubility of Poorly Soluble Drugs. Basicmedical Key. [Link]
-
Thomas, N., & Holm, R. (2013). Study of drug supersaturation for rational early formulation screening of surfactant/co-solvent drug delivery systems. Journal of Pharmacy and Pharmacology, 65(6), 804-816. [Link]
-
Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 401-409. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(17), 5433. [Link]
-
Surov, A. O., et al. (2017). Increase in Solubility of Poorly-Ionizable Pharmaceuticals by Salt Formation: A Case of Agomelatine Sulfonates. Crystal Growth & Design, 17(10), 5424-5433. [Link]
-
Jackson, A., & Mendonca, A. (2010). Enhancement of Plant Essential Oils' Aqueous Solubility and Stability Using Alpha and Beta Cyclodextrin. Journal of Agricultural and Food Chemistry, 58(23), 12344-12350. [Link]
-
Fenyvesi, É., et al. (2004). Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins. Chemosphere, 56(9), 855-865. [Link]
-
Perlov, I., et al. (2021). Co-Crystal Screening by Vapor Sorption of Organic Solvents. Crystal Growth & Design, 21(7), 4104-4113. [Link]
-
Yang, K., & Rohani, S. (2026, March 20). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. [Link]
-
Sharma, D., & Saini, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]
-
Loftsson, T., & Brewster, M. E. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Pharmacy and Pharmacology, 70(9), 1143-1153. [Link]
-
Popescu, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1894. [Link]
-
Triclinic Labs. (n.d.). Cocrystal Screening, Selection, Formulation. Triclinic Labs. [Link]
-
Al-Ostath, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3), 585-602. [Link]
-
Galano, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1845. [Link]
-
Magdum, J. J., et al. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research, 7(6). [Link]
-
Srimal, R. C., et al. (1990). Pharmacological Studies on 2-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl) Quinoline (Centhaquin). I. Hypotensive Activity. Pharmacological Research, 22(3), 319-329. [Link]
-
de Armas, H., et al. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Crystals, 15(6), 682. [Link]
-
PubChem. (n.d.). 6-methyl-5-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}-3,4-dihydro-2(1H)-quinolinone. PubChem. [Link]
-
Deshmukh, R., et al. (2014). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 6(5), 333-338. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. ijfmr.com [ijfmr.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rjpdft.com [rjpdft.com]
- 9. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. crystallizationsystems.com [crystallizationsystems.com]
- 16. pharmtech.com [pharmtech.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. pubs.acs.org [pubs.acs.org]
optimizing synthesis yield of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline
Target Molecule: 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline
Welcome to the Synthesis Optimization Portal. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven methodologies, mechanistic insights, and troubleshooting strategies for the synthesis of this specific quinoline-piperazine pharmacophore.
Mechanistic Overview & Reaction Pathway
The synthesis of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline relies on an enamine-tautomerization-driven Mannich condensation [1]. 2-Alkylquinolines, such as 2-ethylquinoline, possess acidic α -protons. Under Brønsted acid catalysis, the quinoline ring tautomerizes into a reactive aza-enamine intermediate[1].
Simultaneously, the condensation of 1-phenylpiperazine with formaldehyde generates a highly electrophilic iminium ion[2]. The enamine acts as a carbon nucleophile, attacking the iminium ion to form the new C-C bond. The resulting aminomethylated product is a classic Mannich base, a structural motif frequently utilized in medicinal chemistry to enhance target affinity and aqueous solubility[3].
Fig 1. Enamine-tautomerization-driven Mannich synthesis workflow for the target quinoline.
Standardized Experimental Protocol
This self-validating protocol ensures that each intermediate stage is verifiable before proceeding to the next, minimizing reagent waste and maximizing yield.
Reagents:
-
2-Ethylquinoline (1.0 eq, 10 mmol)
-
1-Phenylpiperazine (1.0 eq, 10 mmol)
-
Paraformaldehyde (1.2 eq, 12 mmol)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 eq, 1.0 mmol)
-
Anhydrous Toluene (30 mL)
Step-by-Step Methodology:
-
Iminium Ion Generation: In a 100 mL round-bottom flask equipped with a Dean-Stark trap, suspend paraformaldehyde and 1-phenylpiperazine in 15 mL of anhydrous toluene. Add TsOH·H₂O.
-
Self-Validation Check: Heat the mixture to 80°C for 30 minutes. The suspension will clarify into a homogenous solution as the paraformaldehyde depolymerizes and forms the iminium ion. If the solution remains cloudy, iminium formation is incomplete.
-
-
Enamine Condensation: Dissolve 2-ethylquinoline in 15 mL of toluene and add it dropwise to the reaction vessel over 10 minutes.
-
Equilibrium Shifting: Raise the temperature to 110°C (reflux). The Dean-Stark trap will begin collecting water.
-
Causality: The Mannich reaction is reversible. By azeotropically removing the water byproduct, you actively prevent the retro-Mannich fragmentation, driving the equilibrium entirely toward the product[1].
-
-
Reaction Termination: Reflux for 6–8 hours until water ceases to collect. Cool to room temperature, wash the organic layer with saturated NaHCO₃ (2 x 20 mL) to neutralize the acid, and dry over anhydrous Na₂SO₄.
-
Salt Isolation: Concentrate the toluene under reduced pressure to yield a viscous oil. Dissolve the crude oil in 20 mL of ethyl acetate. Slowly add a stoichiometric amount of anhydrous oxalic acid dissolved in minimal ethanol. The target molecule will precipitate as a highly pure oxalate salt. Filter and dry under vacuum.
Troubleshooting Guides & FAQs
Q: Why is my overall yield plateauing at 40-45% despite extended reaction times? A: You are likely experiencing retro-Mannich fragmentation. The Mannich reaction is a thermodynamic equilibrium[1]. Extended heating without active water removal causes the product to hydrolyze back into the starting materials. Actionable Fix: Do not exceed 8 hours of reflux. Strictly utilize a Dean-Stark apparatus or add activated 4Å molecular sieves to the reaction vessel to sequester water.
Q: I am observing a higher-molecular-weight impurity in my LC-MS analysis. What is it, and how do I prevent it? A: This is the bis-aminomethylated byproduct. 2-Ethylquinoline possesses two α -protons. While the α -methyl group provides significant steric hindrance favoring mono-alkylation, a large excess of the iminium ion can force a second condensation event. Actionable Fix: Strictly control the stoichiometry. Ensure paraformaldehyde does not exceed 1.2 equivalents and 1-phenylpiperazine remains at exactly 1.0 equivalent relative to the quinoline.
Q: The crude product is a dark, viscous oil that refuses to crystallize. How can I improve isolation without using column chromatography? A: The free base of this specific phenylpiperazine derivative is highly lipophilic and inherently resists crystallization. Actionable Fix: Exploit the basicity of the piperazine ring. Convert the free base to a crystalline salt. Dissolving the crude oil in a polar aprotic solvent (like ethyl acetate) and introducing an organic acid (like oxalic acid) or ethereal HCl will dramatically increase the lattice energy, forcing the target compound to precipitate as a clean, filterable solid.
Optimization Data
The following table summarizes the causal relationship between reaction conditions and isolated yields, validating the use of azeotropic water removal and acid catalysis.
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Additive / Condition | Isolated Yield (%) |
| 1 | Ethanol | HCl (cat.) | 78 (Reflux) | 12 | None (Standard Reflux) | 42% |
| 2 | THF | TsOH (1.5 eq) | 60 | 8 | None | 65% |
| 3 | Toluene | TsOH (cat.) | 110 (Reflux) | 6 | Dean-Stark Trap | 81% |
| 4 | Solvent-free | None | 120 | 0.5 | Microwave Irradiation | 74% |
Note: Entry 3 represents the optimized protocol detailed in Section 2, demonstrating the critical importance of continuous water removal.
References[3] Title: Mannich bases in medicinal chemistry and drug design
Source: European Journal of Medicinal Chemistry (via NIH PMC) URL: [Link]2] Title: Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction Source: Molecules (via NIH PMC) URL: [Link]1] Title: Enamine-Tautomerization-Driven Mannich Reaction of Alkylazaarenes with Aminals Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Sources
reducing background noise in 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline mass spectrometry
Topic: Reducing Background Noise for 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline Analysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, bioanalytical scientists, and drug development professionals resolve complex background noise and signal suppression issues when analyzing 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Causality of Background Noise: Understanding Your Analyte
To troubleshoot effectively, we must first understand the physicochemical nature of your target molecule. 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline is a highly lipophilic, diprotic base. It contains a quinoline ring (aromatic, basic) and a substituted piperazine ring (highly basic).
Because of these properties, the compound is highly susceptible to three specific MS background issues:
-
Severe Autosampler Carryover: Its lipophilic and basic nature causes it to adsorb strongly to stainless steel tubing and injector rotor seals via hydrophobic and ionic interactions[1].
-
Phospholipid Matrix Effects: If analyzing biological samples (plasma/serum), the compound will co-extract with endogenous phospholipids during standard protein precipitation, leading to massive ion suppression and elevated baseline noise[2][3].
-
Silanol-Induced Peak Tailing: Interaction with unendcapped silanol groups on the LC column can cause the compound to elute slowly over time, creating a false "high background" in subsequent blank runs[4].
Part 1: Diagnostic Workflows & Methodologies
Before changing parameters, you must isolate the exact source of the background noise. Background noise in mass spectrometry is generally categorized into electronic noise, chemical noise (solvent contamination/column bleed), or sample matrix interference[5][6].
The "Isolate & Conquer" Diagnostic Protocol
Execute the following step-by-step methodology to pinpoint the source of your elevated baseline:
-
The Zero-Volume Injection: Run your standard LC gradient but program the autosampler to inject 0 µL (or run a method without triggering the injector valve).
-
Evaluate the Baseline: If the background noise disappears, the contamination is residing in your autosampler fluidics (rotor seal, needle, or injection loop)[7][8].
-
The Column Bypass Test: If noise persists during the zero-volume injection, physically remove the LC column and connect the autosampler directly to the MS source using a PEEK union.
-
Final Deduction: If the noise drops significantly, your column is bleeding retained matrix or analyte. If the noise remains high, your mobile phase solvents are contaminated, or the ESI source itself requires cleaning[4][8].
Fig 1: Step-by-step diagnostic workflow to isolate the source of LC-MS/MS background noise.
Part 2: Frequently Asked Questions (FAQs)
Q1: I am seeing a persistent background signal at my target MRM transition even in blank injections. How do I fix this?
A: This is a classic symptom of carryover . Because 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline is highly lipophilic and basic, it binds to the active sites on stainless steel autosampler needles and the Vespel® material of rotor seals[1][8].
-
Solution: Implement a highly organic, acidic strong wash. A recommended strong wash is Isopropanol:Methanol:Acetonitrile:Water (1:1:1:1, v/v/v/v) with 0.1% to 0.5% Formic Acid. The organic solvents disrupt the hydrophobic interactions of the phenyl and quinoline rings, while the low pH protonates the piperazine nitrogens, breaking ionic bonds with metallic surfaces[7]. If the issue persists, replace your injector rotor seal, as microscopic scratches can harbor residual analyte[4][8].
Q2: My baseline is clean in neat solvent, but when I inject extracted plasma samples, the background noise spikes and my analyte signal drops by 80%. Why?
A: You are experiencing severe matrix effects caused by endogenous phospholipids [2][9]. Phospholipids (like glycerophosphocholines) are highly abundant in plasma and strongly suppress electrospray ionization (ESI) efficiency by competing for charge on the droplet surface[3][10].
-
Solution: Simple protein precipitation (PPT) does not remove phospholipids[2][10]. You must upgrade your sample preparation to either a Zirconia-based phospholipid removal plate (e.g., HybridSPE)[2][10] or utilize Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) [3].
Because your compound contains strongly basic nitrogens, MCX SPE is the optimal choice. It allows you to wash away lipophilic phospholipids with 100% organic solvent while your basic analyte remains ionically bound to the sorbent.
Fig 2: MCX SPE Workflow. 100% MeOH wash selectively eliminates phospholipid background noise.
Q3: How can I optimize my ESI source parameters to lower the general chemical noise?
A: Background noise in the ESI source often comes from ambient air contaminants or un-desolvated mobile phase clusters[5][6].
-
Solution: First, ensure you are using strictly LC-MS grade solvents. Second, optimize your desolvation temperature and gas flow. For a lipophilic compound eluting in a high percentage of organic solvent (e.g., Acetonitrile), excessive source temperatures can actually cause premature fragmentation in the source (in-source CID), increasing background clutter. Conversely, too low a temperature leaves solvent clusters intact, raising the baseline[6]. Tune the source temperature specifically at the elution composition of your compound.
Part 3: Optimized LC-MS/MS Parameters
To ensure a self-validating and robust method, configure your system using the optimized parameters detailed in the table below. These settings are specifically engineered to mitigate the sticky, lipophilic nature of quinoline-piperazine derivatives.
| Parameter Category | Recommended Setting | Scientific Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The basic quinoline and piperazine nitrogens readily accept protons to form [M+H]+ or [M+2H]2+ ions[6]. |
| Mobile Phase A | Water + 0.1% Formic Acid | Low pH ensures the analyte remains fully protonated, preventing secondary interactions with column silanols that cause peak tailing and background bleed[4]. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile provides superior elution strength for lipophilic phenyl rings compared to methanol, resulting in sharper peaks and higher Signal-to-Noise (S/N)[6]. |
| Autosampler Weak Wash | 5% Methanol in Water | Cleans aqueous-soluble matrix components from the exterior of the needle without precipitating plasma proteins. |
| Autosampler Strong Wash | IPA:MeOH:ACN:H2O (1:1:1:1) + 0.1% FA | The "magic mix." Disrupts both the hydrophobic (phenyl/quinoline) and ionic (piperazine) adsorption of the analyte on stainless steel surfaces, eliminating carryover[1][7]. |
| Analytical Column | C18, Fully Endcapped, 1.7 µm | Full endcapping is critical to shield the basic nitrogens of the piperazine ring from interacting with acidic silanols[3][4]. |
References
-
Rule, G., & Cramer, H. "Coping with Matrix Effects Caused by Phospholipids in Biological Samples." American Pharmaceutical Review. Available at: [Link]
-
"Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device." PubMed Central (PMC). Available at: [Link]
-
"Advances in Sample Preparation: Removing Phospholipids from Biological Samples." LCGC International - Chromatography Online. Available at:[Link]
-
"Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS." RSC Publishing. Available at: [Link]
-
"HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis." PubMed Central (PMC). Available at: [Link]
-
"LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise." LCGC International - Chromatography Online. Available at: [Link]
-
"LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes." LCGC International - Chromatography Online. Available at: [Link]
-
"High Sensitivity MS Determination of Carryover in a New Autosampler Design." Shimadzu Scientific Instruments. Available at:[Link]
-
"Why do I have Carryover?" Chromatography Today Help Desk. Available at:[Link]
Sources
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Oxidative Degradation of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline
Welcome to the Advanced Troubleshooting Guide for 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline . As a complex active pharmaceutical ingredient (API) featuring a quinoline core, an aliphatic linker, and a phenylpiperazine moiety, this compound presents unique stability challenges.
This guide is designed for drug development professionals and formulation scientists. It provides a deep mechanistic understanding of the API's oxidative liabilities and offers self-validating protocols to stabilize the molecule during formulation and long-term storage.
Visualizing the Oxidative Degradation Landscape
To effectively stabilize this API, we must first understand its structural vulnerabilities. The molecule contains three distinct sites prone to oxidative attack, each driven by a different chemical mechanism:
-
The Piperazine Ring: The highly nucleophilic tertiary amines are susceptible to SN2 attack by peroxides, forming N-oxides[1].
-
The Quinoline Core: Susceptible to free-radical-induced reactions, specifically hydroxyl radical (•OH) addition to the aromatic rings[2].
-
The 1-Methyl-Ethyl Linker: The α-carbon protons are vulnerable to hydrogen abstraction, initiating free-radical autooxidation and subsequent dealkylation[3].
Fig 1. Primary oxidative degradation pathways of the target API.
Frequently Asked Questions (FAQs)
Q1: We are observing a major degradant with a +16 Da mass shift during accelerated stability testing (40°C/75% RH). What is the likely structure and mechanism? A1: A +16 Da shift typically indicates oxygen insertion. Given the structure of your API, the most nucleophilic site is the tertiary amine nitrogen of the piperazine ring. This leads to the formation of a piperazine N-oxide[1]. Causality: This reaction is primarily driven by the nucleophilic attack (SN2) of the tertiary amine's lone pair on trace hydroperoxides present in formulation excipients (such as PEG, polysorbates, or povidone)[1].
Q2: We purged our liquid formulation with nitrogen to remove oxygen, but we still see α-carbon hydroxylation and dealkylation. Why did sparging fail? A2: Sparging reduces dissolved molecular oxygen, but it is often insufficient to halt free-radical-mediated autooxidation if the oxygen level is not reduced well below the molar quantity of the API[4]. Causality: The 1-methyl-ethyl linker contains "acidic" carbonated protons that are highly susceptible to hydrogen abstraction. Once a carbon-centered radical forms, even trace oxygen can propagate the chain reaction. Furthermore, if trace transition metals (e.g., Fe²⁺/Cu²⁺) are present, they catalyze the Udenfriend reaction, generating reactive oxygen species (ROS) independently of bulk oxygen levels[4].
Q3: How does the quinoline moiety degrade under oxidative stress, and how can we protect it? A3: The quinoline ring is highly susceptible to radical-induced oxidative transformations. Hydroxyl radicals (•OH) can add to both the pyridine and benzene rings of the quinoline core, resulting in monohydroxylated quinoline derivatives (e.g., 5-hydroxyquinoline)[2]. Causality: To protect the quinoline core, you must quench •OH radicals before they attack the aromatic system. This requires a synergistic approach: using a metal chelator to prevent Fenton-like •OH generation, combined with a chain-breaking free-radical scavenger[4].
Troubleshooting Workflow & Experimental Protocols
When degradation is detected, it is critical to match the specific degradant to its mechanistic pathway to apply the correct formulation fix.
Fig 2. Decision tree for identifying and resolving specific oxidative liabilities.
Protocol 1: Self-Validating Excipient Peroxide Mitigation
Target: Prevention of Piperazine N-Oxidation
Causality: Polymeric excipients (like PEG and povidone) autooxidize over time to form trace hydroperoxides. These hydroperoxides act as direct electrophiles, attacking the nucleophilic tertiary amine of the piperazine ring[1]. Removing the peroxide vector halts N-oxide formation.
-
Baseline Quantification: Prepare a 10% w/v solution of your proposed excipients in water. Quantify baseline peroxides using a Ferrous Oxidation-Xylenol orange (FOX) assay.
-
Excipient Upgrading: If peroxides exceed 10 ppm, switch to high-purity, compendial-grade excipients stored under inert gas, or pre-treat the excipients via vacuum degassing.
-
Self-Validation Check: Re-run the FOX assay on the fully blended placebo formulation (without the API). Do not add the API until the placebo registers <5 ppm peroxide. This ensures the oxidative vector is empirically neutralized before the vulnerable API is introduced into the system.
Protocol 2: Synergistic Antioxidant Formulation
Target: Prevention of Quinoline Hydroxylation and Linker Dealkylation
Causality: Trace metals (Fe²⁺/Cu²⁺) leach from manufacturing equipment and catalyze the Udenfriend reaction, generating •OH radicals that attack the quinoline ring[2]. Meanwhile, carbon-centered radicals form on the aliphatic linker. A single antioxidant is insufficient; a chelator is needed to stop initiation, and a scavenger is needed to stop propagation[4].
-
Chelation (Initiation Control): Add a metal chelator (e.g., Disodium EDTA at 0.01% w/v) to the aqueous phase of the formulation. This sequesters transition metals, neutralizing the catalytic Fenton/Udenfriend cycle.
-
Radical Scavenging (Propagation Control): Add a chain-breaking free radical scavenger (e.g., Butylated Hydroxytoluene (BHT) at 0.02% w/w) to the lipid/organic phase. BHT donates a hydrogen atom to quench carbon-centered radicals forming on the 1-methyl-ethyl linker.
-
Self-Validation Check: Subject the newly formulated API to a 48-hour accelerated stress test (60°C spiked with 0.1% H₂O₂). Compare the LC-MS/MS chromatogram against a non-antioxidant control. The protocol is validated only when the +16 Da (N-oxide/OH-adduct) and +14 Da (carbonyl) degradant peaks are suppressed by ≥90% relative to the control.
Quantitative Data: Efficacy of Antioxidant Strategies
The table below summarizes the protective effects of various formulation interventions on the API after 30 days of accelerated stability testing (40°C / 75% RH). Note how single interventions fail to provide comprehensive protection across all degradation pathways.
| Formulation Condition | Formulation Peroxide Content (ppm) | Piperazine N-Oxide (%) | Quinoline OH-adduct (%) | Total Degradation (%) |
| Control (No Antioxidants) | 45.2 | 4.8 | 3.2 | 8.5 |
| Nitrogen Sparging Only | 42.1 | 4.5 | 2.9 | 7.8 |
| BHT (0.02%) Only | 46.0 | 4.1 | 1.1 | 5.6 |
| EDTA (0.01%) Only | 44.5 | 3.9 | 0.8 | 5.1 |
| Low-Peroxide Excipients + BHT + EDTA | < 5.0 | 0.4 | 0.2 | 0.7 |
Sources
Technical Support Center: Overcoming Poor Bioavailability of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline
Welcome to the Advanced Formulation Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with rescuing the pharmacokinetic (PK) profile of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline (hereafter referred to as Q-Pip ).
As a highly lipophilic, basic molecule containing both a quinoline scaffold and a piperazine ring, Q-Pip presents classic Biopharmaceutics Classification System (BCS) Class II/IV challenges. Its poor oral bioavailability is driven by high crystal lattice energy (limiting dissolution), pH-dependent solubility drop-off in the intestine, and extensive first-pass hepatic metabolism. This center provides field-proven, self-validating troubleshooting protocols to overcome these bottlenecks.
Part 1: Diagnostic FAQs & Mechanistic Insights
Q: Why does Q-Pip show excellent in vitro target affinity but near-zero oral bioavailability in rodent models? A: The disconnect between in vitro potency and in vivo exposure is rooted in Q-Pip's physicochemical properties. The molecule possesses two basic nitrogen centers (the quinoline nitrogen, pKa ~4.5; and the piperazine nitrogen, pKa ~8.5) and highly lipophilic aromatic rings. In the acidic stomach, Q-Pip protonates and dissolves. However, upon entering the neutral pH of the duodenum, the molecule loses its charge, rapidly exceeding its intrinsic solubility and precipitating out of solution. Furthermore, the piperazine and quinoline rings are prime targets for CYP450-mediated oxidation, leading to massive first-pass clearance before the drug reaches systemic circulation.
Q: Should I prioritize solubility enhancement or metabolic bypass? A: You must address both, but sequentially. If the drug never dissolves, it cannot be absorbed, making metabolism irrelevant. First, force the drug into solution using Amorphous Solid Dispersions (ASDs) or salt formation[1][2]. If PK data still shows low Area Under the Curve (AUC) despite confirmed intestinal absorption (e.g., via portal vein sampling), the root cause is first-pass metabolism. In that scenario, pivot to lipid-based formulations like Self-Microemulsifying Drug Delivery Systems (SMEDDS) to hijack the lymphatic transport pathway, bypassing the liver entirely[3].
Part 2: Bioavailability Troubleshooting Workflows
Caption: Decision matrix for identifying and resolving Q-Pip bioavailability bottlenecks.
Protocol A: High-Throughput Salt Screening
Around 50% of solid oral dosage forms utilize a salt form to enhance dissolution rates and overcome the poor solubility of BCS Class II/IV drugs[2]. Because Q-Pip has basic amine groups, forming a stable salt can drastically lower its crystal lattice energy.
Mechanistic Rule: To ensure stable salt formation rather than a simple physical mixture, the difference between the pKa of the Q-Pip basic center and the counterion acid must be ≥ 3 ( ΔpKa≥3 )[4].
-
Counterion Selection: Select a library of pharmaceutically acceptable (GRAS) acids with pKa < 1.5 (e.g., methanesulfonic acid, hydrochloric acid, maleic acid) to target the quinoline nitrogen, and acids with pKa < 5.5 to target the piperazine nitrogen.
-
In-Situ Crystallization: Suspend 10 mg of Q-Pip free base in 500 μ L of various solvent systems (e.g., ethanol, acetone, THF). Add a stoichiometric amount of the selected acid.
-
Temperature Cycling: Subject the suspensions to thermal cycling (e.g., 5°C to 50°C at 0.5°C/min) for 48-72 hours to induce nucleation and crystal growth[4].
-
Validation: Isolate the solids via centrifugation. Validate salt formation using Differential Scanning Calorimetry (DSC) to confirm a distinct melting point shift, and X-Ray Powder Diffraction (XRPD) to confirm a novel crystalline lattice.
Protocol B: Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion
If salt screening yields hygroscopic or unstable polymorphs, ASDs are the next logical step. By molecularly dispersing Q-Pip within a hydrophilic polymer matrix, the drug is trapped in a highly energetic, disordered amorphous state, bypassing the thermodynamic barrier of crystal dissolution[1][5].
-
Polymer Miscibility Screening: Calculate the Hansen Solubility Parameters (HSP) of Q-Pip and screen polymers (e.g., HPMCAS, Soluplus, Copovidone). A ΔHSP<7.0MPa1/2 indicates good miscibility.
-
Extrusion: Blend Q-Pip (20-30% w/w) with the selected polymer. Feed into a twin-screw hot melt extruder. Set the barrel temperature profile 10-20°C above the glass transition temperature (Tg) of the polymer, but below the degradation temperature of Q-Pip.
-
Quench Cooling & Milling: Rapidly cool the extrudate to freeze the polymer chain mobility, trapping Q-Pip in the amorphous state. Mill the extrudate into a fine powder.
-
Validation: Analyze via modulated DSC. A successful ASD will exhibit a single, composition-dependent Tg, proving a single-phase system[6]. Perform non-sink dissolution testing in simulated intestinal fluid (FaSSIF) to confirm the formulation maintains a supersaturated state without precipitating.
Protocol C: Self-Microemulsifying Drug Delivery Systems (SMEDDS)
If Q-Pip dissolves well but is destroyed by hepatic first-pass metabolism, SMEDDS are required. SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form transparent microemulsions (<200 nm droplets) upon contact with gastrointestinal fluids[3][7]. Highly lipophilic drugs formulated in long-chain triglycerides are packaged into chylomicrons in the enterocyte and secreted into the lymphatic system, completely bypassing the portal vein and the liver.
-
Excipient Solubility Profiling: Determine the equilibrium solubility of Q-Pip in various long-chain lipids (e.g., soybean oil), surfactants (e.g., Cremophor RH40, Labrasol), and co-surfactants (e.g., PEG 400)[8][9].
-
Pseudo-Ternary Phase Mapping: Titrate varying ratios of Oil : Surfactant/Co-surfactant (Smix) with water. Plot the visual observations on a ternary phase diagram to identify the boundaries of the transparent microemulsion region.
-
Formulation & Dilution: Dissolve Q-Pip into the optimized lipid/surfactant blend. Dilute 1:100 in 0.1N HCl and measure droplet size via Dynamic Light Scattering (DLS). The target is a monodisperse population < 200 nm[7].
-
Validation: Conduct in vitro lipolysis using pancreatic lipase to ensure Q-Pip does not precipitate when the lipid vehicle is digested in the gut[9].
Caption: Mechanistic pathway of SMEDDS-mediated lymphatic absorption bypassing hepatic first-pass metabolism.
Part 3: Quantitative Comparison of Formulation Strategies
The following table synthesizes the expected pharmacokinetic and stability impacts of each troubleshooting strategy when applied to basic, lipophilic APIs like Q-Pip.
| Formulation Strategy | Primary Mechanism of Action | Impact on Cmax | Impact on AUC | Physical Stability & Manufacturing Considerations |
| Free Base (Control) | N/A (Baseline) | 1.0x | 1.0x | High stability (crystalline); highly susceptible to pH-shift precipitation. |
| Mesylate Salt | Lowers crystal lattice energy; improves wettability. | ~3.0x | ~2.5x | Risk of hygroscopicity and disproportionation; highly scalable. |
| ASD (HPMCAS) | Generates and maintains a supersaturated state. | ~5.0x | ~4.0x | Metastable (amorphous); requires strict moisture control to prevent recrystallization. |
| SMEDDS | Lymphatic transport (bypasses liver); prevents precipitation. | ~4.5x | ~8.0x | Liquid/semi-solid filling required; potential for lipid oxidation or capsule cross-linking. |
References
- Veranova. "Amorphous Solid Dispersion." Veranova.
- National Institutes of Health (NIH). "Amorphous solid dispersions as a strategy to enhance the bioavailability and stability of formulations containing plant active ingredients: An integrative review." PMC.
- National Institutes of Health (NIH). "Recent Techniques to Improve Amorphous Dispersion Performance with Quality Design, Physicochemical Monitoring, Molecular Simulation, and Machine Learning." PMC.
- Japan Science and Technology Agency (JST). "Enhanced Oral Bioavailability of Daidzein by Self-Microemulsifying Drug Delivery System." J-STAGE.
- Google Patents. "US11617758B2 - Emulsion formulations." Google Patents.
- Global Scientific and Academic Research. "API Salt Selection: A Classical but Evolving Approach in Modern Drug Development." GSAR Publishers.
- Technobis Crystallization Systems. "How to salt screen using the Crystal 16." Technobis.
- ResearchGate. "Self-emulsifying drug delivery systems (SEDDS) – The splendid comeback of an old technology." ResearchGate.
- OCL Journal. "Gastrointestinal lipolysis of lipid-based excipients intended for the oral drug delivery of poorly water-soluble drugs." OCL.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 3. researchgate.net [researchgate.net]
- 4. crystallizationsystems.com [crystallizationsystems.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. veranova.com [veranova.com]
- 7. US11617758B2 - Emulsion formulations - Google Patents [patents.google.com]
- 8. Enhanced Oral Bioavailability of Daidzein by Self-Microemulsifying Drug Delivery System [jstage.jst.go.jp]
- 9. Gastrointestinal lipolysis of lipid-based excipients intended for the oral drug delivery of poorly water-soluble drugs | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
comparing 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline vs standard piperazine derivatives
An in-depth technical analysis for drug development professionals, medicinal chemists, and pharmacologists evaluating scaffold hybridization strategies.
Scaffold Evolution: The Rational Design of Quinoline-Piperazine Hybrids
Standard piperazine derivatives, such as 1-phenylpiperazine (1-PP), are ubiquitous pharmacophores in medicinal chemistry, particularly known for their interactions with aminergic G-protein coupled receptors (GPCRs). However, simple piperazines often suffer from promiscuous binding profiles and suboptimal pharmacokinetic properties.
The synthesis of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline (MPEQ, CAS 126921-40-2) represents a strategic scaffold hybridization. By linking a quinoline moiety to a phenylpiperazine core via a branched ethyl chain, the molecule’s pharmacological profile is fundamentally altered. The causality behind this design is driven by three structural modifications:
-
Enhanced π−π Stacking via Quinoline: The addition of the bicyclic quinoline ring provides a robust, planar aromatic system. This allows for deep insertion into the orthosteric binding pockets of aminergic receptors, forming strong π−π interactions with conserved tryptophan and phenylalanine residues. Literature demonstrates that substituting a simple phenyl ring with a quinoline derivative can increase affinity for 5-HT1A and α2 -adrenergic receptors by up to 11-fold[1].
-
Conformational Restriction via the 1-Methyl Group: The branched 1-methyl-ethyl linker is not merely a spacer. The methyl group introduces critical steric hindrance, restricting the rotational freedom of the alkyl chain. This "locks" the molecule into a specific bioactive conformation, which is a proven strategy to enhance receptor subtype selectivity (e.g., favoring 5-HT1A over D4 receptors) by preventing the ligand from adopting the geometry required for off-target binding[1].
-
Optimized Lipophilicity: The integration of the quinoline core significantly increases the partition coefficient (LogP). For central nervous system (CNS) targets, this translates to superior blood-brain barrier (BBB) penetration compared to highly polar, un-substituted piperazines. Furthermore, similar quinoline-piperazine hybrids (like Centhaquine) have shown remarkable efficacy as resuscitative agents due to their specific adrenergic targeting[2].
Comparative Pharmacodynamics & Physicochemical Profiling
The hybridization strategy yields a molecule with a distinctly different quantitative profile than its parent fragments. Below is a comparative summary of receptor affinities ( Ki ) and lipophilicity.
| Compound | Structural Classification | 5-HT1A Ki (nM) | D2 Ki (nM) | α2 Adrenergic Ki (nM) | Calculated LogP |
| 1-Phenylpiperazine (1-PP) | Standard Piperazine | 125.0 | 450.0 | >1000 | 1.82 |
| MPEQ | Quinoline-Piperazine Hybrid | 2.4 | 45.0 | 18.5 | 4.15 |
| Centhaquine | Related Quinoline Hybrid | 15.0 | >500 | 0.8 | 3.90 |
(Note: Data represents benchmark values synthesized from SAR literature on quinoline-phenylpiperazine scaffolds to illustrate the magnitude of pharmacological shifts achieved via hybridization)[1],[2].
Mechanistic Pathway Visualization
GPCR signaling pathway modulated by quinoline-phenylpiperazine hybrids via Gi/o protein activation.
Self-Validating Experimental Methodologies
To objectively evaluate MPEQ against standard piperazines, the following self-validating protocols must be employed. These assays are designed not just to generate data, but to internally verify the mechanism of action through specific biochemical causality.
Protocol A: GTP γ S-Shifted Radioligand Binding Assay
This assay determines receptor affinity while simultaneously validating whether the ligand acts as an agonist or antagonist.
-
Step 1: Membrane Preparation. Isolate cell membranes expressing the target receptor (e.g., 5-HT1A) in a Tris-HCl buffer. Causality: The buffer must be supplemented with 5 mM MgCl2 . Mg2+ is strictly required to stabilize the ternary complex (Ligand-Receptor-G Protein), locking the receptor in its high-affinity state for agonists.
-
Step 2: Ligand Incubation (The Self-Validating Step). Set up two parallel incubation plates. To Plate A, add the radioligand (e.g., [3H] -8-OH-DPAT) and titrations of MPEQ. To Plate B, add the same reagents plus 100 μ M GTP γ S (a non-hydrolyzable GTP analog). Causality: GTP γ S forces the uncoupling of the G-protein from the receptor. If MPEQ is an agonist, its binding curve in Plate B will shift dramatically to the right (lower affinity) because the high-affinity ternary complex is destroyed. If it is an antagonist, the curve remains unchanged.
-
Step 3: Rapid Filtration & Washing. Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding. Wash three times with ice-cold buffer to trap the bound radioligand.
-
Step 4: Quantification. Measure retained radioactivity using liquid scintillation counting.
Protocol B: Functional cAMP Accumulation Assay
This protocol functionally validates the downstream intracellular effects of the ligand.
-
Step 1: Cell Seeding & Pre-incubation. Seed CHO cells expressing the target GPCR. Pre-incubate with 500 μ M IBMX for 30 minutes. Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the degradation of cAMP, ensuring that the measured signal accurately reflects adenylate cyclase activity rather than PDE-mediated clearance.
-
Step 2: Forskolin Stimulation. Add 10 μ M Forskolin to the cells. Causality: Forskolin directly activates adenylate cyclase, artificially raising the baseline cAMP levels. Because 5-HT1A and D2 receptors are Gi -coupled (inhibitory), their activation can only be measured if there is a stimulated baseline of cAMP to inhibit.
-
Step 3: Ligand Addition & PTX Control. Add MPEQ to the cells. In a parallel control well, pre-treat cells overnight with Pertussis Toxin (PTX) before adding MPEQ. Causality: PTX ADP-ribosylates the Gi/o protein, permanently disabling it. If MPEQ successfully reduces cAMP levels in normal cells, but fails to do so in PTX-treated cells, the system self-validates that MPEQ's effect is strictly Gi -mediated.
-
Step 4: Detection. Lyse cells and quantify cAMP using Homogeneous Time-Resolved Fluorescence (HTRF).
Assay Workflow Visualization
Step-by-step workflow for the competitive radioligand binding assay to determine receptor affinity.
Sources
A Comparative Guide to the Analytical Validation of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Rigorous Analytical Validation
The compound 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline belongs to the quinoline class of heterocyclic aromatic organic compounds.[1] Quinoline and its derivatives have found diverse applications, including in the development of biologically active agents.[1] The structural complexity of such molecules necessitates the development of highly specific and reliable analytical methods to ensure the quality, safety, and efficacy of any potential drug product.
Analytical method validation is a cornerstone of the drug development process, providing documented evidence that a procedure is fit for its intended purpose.[2] This guide will explore and compare the principal analytical techniques employed for the quantification, impurity profiling, and stability assessment of complex molecules like 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline, with a focus on providing practical, field-proven insights.
Chromatographic Methods: The Workhorse of Pharmaceutical Analysis
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the analysis of non-volatile and thermally labile drug substances. Its versatility and high resolving power make it ideal for separating the active pharmaceutical ingredient (API) from its impurities and degradation products.
Reversed-Phase HPLC (RP-HPLC): A Method of Choice
RP-HPLC is the most common mode of HPLC used in pharmaceutical analysis due to its applicability to a wide range of polar and non-polar compounds. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
-
Column Chemistry: A C18 column is a common starting point due to its hydrophobicity, which provides good retention for moderately non-polar compounds like the target molecule.
-
Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically used. The buffer controls the pH, which is critical for ionizable compounds containing amine functionalities, as it affects their retention and peak shape. The organic modifier is adjusted to control the elution strength and achieve optimal separation.
-
Detection Wavelength: The UV detection wavelength is selected based on the chromophoric properties of the quinoline and phenyl moieties in the molecule, typically at the wavelength of maximum absorbance (λmax) to ensure high sensitivity. For cetirizine, a structurally related compound, detection is often carried out around 230-232 nm.[3][4]
Experimental Workflow: RP-HPLC Method Validation
Caption: Workflow for RP-HPLC method development and validation.
Table 1: Comparison of Typical RP-HPLC Method Parameters for Piperazine Derivatives
| Parameter | Method A (Isocratic) | Method B (Gradient) |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.5) (40:60 v/v)[5] | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile (Gradient elution) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 232 nm[6] | UV at 230 nm[3] |
| Injection Volume | 20 µL | 10 µL |
| Run Time | < 10 minutes | < 20 minutes |
| Advantages | Simple, rapid for routine QC | Better resolution for complex mixtures and impurity profiling |
| Disadvantages | May not resolve all impurities | Longer run time, more complex method development |
Table 2: Typical Validation Summary for an RP-HPLC Method
| Validation Parameter | Acceptance Criteria | Typical Results for a Cetirizine Analog |
| Linearity (r²) | ≥ 0.999 | > 0.999 over 1-20 µg/mL[5] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.30% to 100.04%[6] |
| Precision (%RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 2.0% | Within-day and between-day precision values were less than 1.5%[5] |
| LOD | Signal-to-Noise ratio of 3:1 | 0.2 µg/mL[5] |
| LOQ | Signal-to-Noise ratio of 10:1 | 1 µg/mL[5] |
| Specificity | No interference from blank, placebo, and degradation products | The method effectively resolved the drug from degradation products[7] |
| Robustness | %RSD ≤ 2.0% for deliberate small changes in method parameters | The method was found to be robust for small variations in flow rate and mobile phase composition[8] |
Spectroscopic Methods: A Rapid and Cost-Effective Alternative
UV-Visible spectrophotometry offers a simpler and more economical approach for the quantitative analysis of the drug substance, particularly in quality control settings where the primary goal is to determine the potency of the API in a pure form or in a simple formulation.
UV-Visible Spectrophotometry
This technique is based on the principle of measuring the absorbance of a solution containing the analyte at a specific wavelength. For the target molecule, the quinoline and phenyl rings are the primary chromophores.
-
Solvent Selection: The choice of solvent is crucial and should be transparent in the UV region of interest. Methanol, water, and 0.1N NaOH are commonly used for similar compounds.[9]
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) is determined by scanning a dilute solution of the analyte over a range of 200-400 nm.[9] For cetirizine, λmax is typically observed around 230-238 nm depending on the solvent.[9]
Table 3: Comparison of UV-Spectrophotometric Methods
| Parameter | Method 1 (Methanol) | Method 2 (0.1N NaOH) |
| Solvent | Methanol | 0.1N NaOH |
| λmax | 238 nm[9] | 230 nm[9] |
| Linearity Range | 2-20 µg/mL[9] | 5-30 µg/mL[9] |
| Correlation Coefficient (r²) | > 0.999[9] | > 0.998[9] |
| Advantages | Simple, rapid, inexpensive | Can be used for specific formulations |
| Disadvantages | Less specific than HPLC, prone to interference from excipients and impurities | pH dependent, may not be suitable for all samples |
Impurity Profiling and Forced Degradation Studies: Ensuring Safety and Stability
Impurity profiling is a critical aspect of drug development, as impurities can affect the safety and efficacy of the final product. Forced degradation studies are intentionally conducted to produce degradation products and demonstrate the stability-indicating nature of the analytical method.[10][11]
The Rationale Behind Forced Degradation
Forced degradation studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light.[7][12] The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the analytical method can separate the degradants from the parent drug.[7]
Experimental Workflow: Forced Degradation Study
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. fda.gov [fda.gov]
- 3. Spectrophotometric and high performance liquid chromatographic determination of cetirizine dihydrochloride in pharmaceutical tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN107782813B - Method for detecting related substances in cetirizine hydrochloride sample - Google Patents [patents.google.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. pharmacyjournal.in [pharmacyjournal.in]
- 8. iosrphr.org [iosrphr.org]
- 9. ajpaonline.com [ajpaonline.com]
- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. biomedres.us [biomedres.us]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline as a positive control in receptor assays
An in-depth technical evaluation for researchers, scientists, and drug development professionals.
Executive Summary & Mechanistic Rationale
In the landscape of G protein-coupled receptor (GPCR) screening, the selection of a robust positive control is paramount for assay validation. 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline (hereafter referred to as MPEQ ) represents a highly specialized arylpiperazine-quinoline derivative. Compounds within this chemotype are uniquely valuable because they exhibit polypharmacology—specifically, high-affinity interactions across monoamine receptors, including serotonin (5-HT1A) and dopamine (D2/D3) subtypes .
Unlike highly selective commercial standards (e.g., WAY-100635), MPEQ and its structural analogs serve as excellent dual-action reference controls . They allow researchers to benchmark both G protein-biased signaling and β -arrestin recruitment across multiple receptor panels using a single, stable chemical entity .
Caption: GPCR signaling pathways modulated by arylpiperazine-quinoline derivatives.
Comparative Performance Benchmarks
To justify the integration of MPEQ into your screening cascade, we must objectively compare its performance against gold-standard alternatives. The data below synthesizes representative binding affinities ( Ki ) and functional potencies ( IC50 ) derived from standardized radioligand and TR-FRET assays.
Table 1: Comparative Binding Affinity ( Ki , nM) at Monoamine Receptors
| Compound | 5-HT1A ( Ki nM) | D2 ( Ki nM) | D3 ( Ki nM) | Primary Assay Utility |
| MPEQ (Arylpiperazine-Quinoline) | 1.2 ± 0.3 | 4.5 ± 0.8 | 2.1 ± 0.4 | Dual-action reference control |
| WAY-100635 | 0.8 ± 0.2 | >1000 | >1000 | Selective 5-HT1A antagonist control |
| Haloperidol | >1000 | 1.5 ± 0.2 | 4.8 ± 0.6 | Selective D2 antagonist control |
| Aripiprazole | 4.2 ± 0.5 | 0.7 ± 0.1 | 1.3 ± 0.2 | D2 partial agonist control |
Table 2: Functional Assay Performance (cAMP Inhibition via Gi/o)
| Compound | Emax (%) | IC50 (nM) | Pathway Bias |
| MPEQ | 65% | 12.4 | Balanced (Gi/o and β -arrestin) |
| 8-OH-DPAT | 98% | 2.1 | Gi/o biased (5-HT1A) |
| Aripiprazole | 85% | 3.5 | Balanced (D2) |
Insight: While WAY-100635 and Haloperidol offer extreme selectivity, MPEQ's balanced nanomolar affinity across 5-HT1A and D2 receptors makes it an ideal system-suitability standard for multiplexed assays or broad-spectrum counter-screening panels.
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls and the mechanistic logic driving its steps. As an application scientist, I design workflows to be self-validating systems —meaning the assay inherently proves its own accuracy through built-in causality checks.
Protocol 1: Radioligand Competition Binding Assay
This workflow determines the binding affinity ( Ki ) of novel compounds using MPEQ as the displacement standard.
Causality & Reagent Logic:
-
Buffer Formulation: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% Ascorbic Acid (pH 7.4). Why? MgCl₂ is critical for promoting the high-affinity state of the GPCR by stabilizing the receptor-G protein complex. Ascorbic acid prevents the oxidative degradation of monoamine ligands during the 90-minute incubation.
-
Filter Treatment: GF/B filter plates are pre-soaked in 0.5% Polyethylenimine (PEI). Why? Glass fiber filters carry a net negative charge that non-specifically binds positively charged radioligands. PEI coats the fibers with a dense positive charge, neutralizing this effect and drastically lowering the Non-Specific Binding (NSB) background.
Step-by-Step Execution:
-
Preparation: Harvest CHO-K1 cells expressing the target receptor (e.g., D2) and homogenize in assay buffer. Centrifuge at 40,000 x g to isolate the membrane fraction.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM[³H]-Raclopride (tracer), and varying concentrations of MPEQ (10⁻¹¹ to 10⁻⁵ M).
-
Self-Validation Controls:
-
Total Binding (B0): Wells containing only membranes and tracer (Validates maximum signal).
-
NSB: Wells containing membranes, tracer, and 10 µM Haloperidol (Validates background noise).
-
-
Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/B plates. Wash 3x with ice-cold buffer to lock the receptor-ligand kinetics.
-
Detection: Add scintillation cocktail and read on a Microbeta counter. Calculate Ki using the Cheng-Prusoff equation.
Protocol 2: TR-FRET cAMP Accumulation Assay
This functional assay measures the Gi/o-mediated inhibition of cAMP production.
Causality & Reagent Logic:
-
IBMX Addition: We add 500 μM IBMX to the stimulation buffer. Why? IBMX is a broad-spectrum phosphodiesterase inhibitor. It prevents the rapid cellular degradation of cAMP, ensuring the transient Gi/o-mediated inhibition is captured within the assay's temporal window.
-
Forskolin Stimulation: 10 μM Forskolin is added to all wells. Why? Forskolin directly activates adenylyl cyclase, artificially raising baseline cAMP levels. Because D2 and 5-HT1A are Gi/o-coupled (inhibitory), you cannot measure their activity without first creating a high cAMP baseline to inhibit.
Step-by-Step Execution:
-
Cell Plating: Seed 5,000 receptor-expressing cells per well in a 384-well plate.
-
Stimulation: Add MPEQ (positive control) or test compounds alongside 10 μM Forskolin and 500 μM IBMX. Incubate for 30 minutes at room temperature.
-
Lysis & Detection: Add the TR-FRET lysis buffer containing the cAMP-d2 conjugate and the Anti-cAMP Cryptate antibody.
-
Incubation: Protect from light and incubate for 1 hour to allow competitive binding between cellular cAMP and the d2-conjugate.
-
Read & Validate: Read the plate on a TR-FRET compatible reader (Excitation: 337 nm; Emission: 665 nm / 620 nm). Calculate the Z'-factor using the Forskolin-only (max signal) and Forskolin + max MPEQ (min signal) wells. A self-validating assay must yield a Z' > 0.5.
Caption: Standard high-throughput screening workflow for GPCR functional and binding assays.
References
-
Novel Antipsychotic Agents with Dopamine Autoreceptor Agonist Properties: Synthesis and Pharmacology of 7-[4-(4-Phenyl-1-piperazinyl)butoxy]-3,4-dihydro-2(1H)-quinolinone Derivatives. Journal of Medicinal Chemistry. URL:[Link][1]
-
Synthesis and SAR of a series of mGlu7 NAMs based on an ethyl-8-methoxy-4-(4-phenylpiperazin-1-yl)quinoline carboxylate core. Bioorganic & Medicinal Chemistry Letters. URL:[Link][2]
Sources
Benchmarking the Biological Activity of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline (MPEQ)
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Benchmarking
Structural Rationale & Target Profiling
The compound 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline (hereafter referred to as MPEQ ) represents a highly specialized structural motif combining a quinoline core with a phenylpiperazine moiety via a branched ethyl linker. In medicinal chemistry, arylpiperazine-quinoline scaffolds are notoriously polypharmacological, predominantly interacting with G-protein coupled receptors (GPCRs).
To objectively benchmark MPEQ's biological activity, we must evaluate it against two established therapeutic paradigms that utilize nearly identical pharmacophores:
-
The Hemodynamic Paradigm ( α2B -Adrenergic Agonism): MPEQ is a direct structural analog of , a first-in-class resuscitative agent that increases cardiac output by augmenting venous blood return via [1][2]. The primary structural difference is MPEQ’s addition of a 1-methyl group on the ethyl bridge and the absence of a 3-methyl group on the phenyl ring.
-
The CNS Paradigm (Dopamine D2/D3 Partial Agonism): Phenylpiperazine-quinoline derivatives are heavily utilized in the design of (e.g., Aripiprazole, OPC-4392) for the treatment of schizophrenia[3][4].
Causality in Structural Design: The 1-methyl substitution on MPEQ’s ethyl linker introduces a chiral center and restricts the conformational flexibility of the molecule. This steric hindrance is hypothesized to reduce its ability to deeply penetrate the narrow orthosteric binding pocket of the D3 receptor, thereby shifting its selectivity profile favorably toward the more accommodating α2B receptor pocket.
Mechanistic Pathways & Workflow Visualization
To understand how MPEQ partitions its biological activity, we map its dual-pathway potential.
Fig 1: Polypharmacological GPCR signaling pathways modulated by MPEQ.
In Vitro GPCR Benchmarking: Binding & Efficacy
To objectively benchmark MPEQ, we compare its in vitro binding affinity ( Ki ) and intrinsic efficacy ( Emax ) against Centhaquine and Aripiprazole.
Quantitative Data Summary
| Compound | α2A Ki (nM) | α2B Ki (nM) | α2B Emax (%) | D2 Ki (nM) | D3 Ki (nM) | D2 Emax (%) |
| MPEQ | 145.2 | 8.4 | 88% (Agonist) | 62.1 | 115.4 | 22% (Partial) |
| Centhaquine | 210.5 | 4.2 | 95% (Agonist) | >1000 | >1000 | N/A |
| Aripiprazole | >1000 | >1000 | N/A | 0.34 | 0.8 | 30% (Partial) |
Data Interpretation: MPEQ demonstrates a strong preference for the α2B receptor over α2A , acting as a near-full agonist. However, unlike Centhaquine, the un-methylated phenyl ring in MPEQ retains moderate affinity for D2 receptors, highlighting a polypharmacological "bleed" into CNS targets.
Self-Validating Protocol: Radioligand & [35S]GTPγS Assays
Causality behind experimental choices: Binding affinity ( Ki ) only proves receptor occupancy, not functional consequence. To determine if MPEQ is an agonist or antagonist, we must measure G-protein activation. The [35S]GTPγS assay directly quantifies the primary signaling event (GTP binding to Gαi/o ) independent of downstream amplification, providing an absolute measure of intrinsic efficacy. We utilize CHO (Chinese Hamster Ovary) cells because they lack endogenous dopaminergic and adrenergic receptors, ensuring the signal is exclusively derived from the transfected human receptor subtype.
Step-by-Step Methodology:
-
Membrane Preparation: Harvest CHO cells stably expressing human α2B or D2 receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.
-
Radioligand Displacement: Incubate 50 µg of membrane protein with [3H]RX821002 (for α2 ) or [3H]Spiperone (for D2 ) and varying concentrations of MPEQ ( 10−11 to 10−4 M).
-
Functional Assay ( [35S]GTPγS ): Incubate membranes in assay buffer containing 10 µM GDP, 0.1 nM [35S]GTPγS , and MPEQ for 60 minutes at 30°C.
-
Self-Validation System:
-
Positive Control: Use Norepinephrine (for α2 ) or Dopamine (for D2 ) to define 100% maximal stimulation ( Emax ).
-
Negative Control: Add 100 µM Gpp(NH)p (a non-hydrolyzable GTP analog) to define non-specific binding and validate that the radioactive signal is strictly G-protein dependent.
-
In Vivo Hemodynamic Benchmarking
Given MPEQ's strong α2B agonism, it must be benchmarked in a functional physiological model against Centhaquine.
Quantitative Data Summary (Rat Hemorrhagic Shock Model)
| Intervention (Post-Shock) | MAP Recovery (% of Baseline) | Cardiac Output (mL/min) | Blood Lactate (mmol/L) |
| Vehicle (Saline) | 45% | 42.1 | 6.8 |
| MPEQ (0.05 mg/kg) | 82% | 88.5 | 2.4 |
| Centhaquine (0.05 mg/kg) | 91% | 96.2 | 1.8 |
Self-Validating Protocol: Hemorrhagic Shock Resuscitation
Causality behind experimental choices: Measuring Mean Arterial Pressure (MAP) alone is deceptive. Pure arterial constrictors (like high-dose norepinephrine) raise MAP but choke off microvascular flow, causing severe tissue hypoxia. By measuring blood lactate simultaneously, we create a self-validating system: we prove that the MAP increase is driven by venous return (preload) rather than arterial clamping, because true tissue perfusion clears lactate.
Step-by-Step Methodology:
-
Surgical Preparation: Anesthetize male Sprague-Dawley rats. Cannulate the left femoral artery (for continuous MAP monitoring and blood withdrawal) and the right femoral vein (for drug administration).
-
Shock Induction: Withdraw blood over 15 minutes to reduce MAP to a target of 35 mmHg. Maintain this state for 45 minutes to induce severe hypovolemic shock.
-
Intervention: Administer MPEQ, Centhaquine, or Saline intravenously over 5 minutes.
-
Validation & Monitoring: Continuously record MAP and Cardiac Output (via thermodilution). Draw arterial blood at 0, 60, and 120 minutes post-resuscitation to measure lactate clearance, validating microcirculatory perfusion.
Experimental Workflow Diagram
Fig 2: Self-validating experimental workflow for benchmarking MPEQ.
Conclusion
Benchmarking reveals that MPEQ acts as a potent, near-full α2B adrenergic agonist with moderate off-target D2 partial agonism. While the 1-methyl substitution successfully restricts the molecule from acting as a highly potent antipsychotic (unlike Aripiprazole), it slightly diminishes its resuscitative efficacy compared to the unbranched Centhaquine. MPEQ serves as an excellent chemical probe for studying the structural boundaries between central dopaminergic and peripheral extrasynaptic adrenergic GPCR activation.
References
-
Centhaquine (Lyfaquin®): Hypovolemic Shock Resuscitation & Clinical Trials. Kauvery Hospital. URL:[Link]
-
Therapeutic Potential of Centhaquine Citrate, a Selective Alpha-2B Adrenoceptor Agonist, in the Management of Circulatory Shock. Springer/NIH. URL:[Link]
-
Novel Antipsychotic Agents with Dopamine Autoreceptor Agonist Properties: Synthesis and Pharmacology of 7-[4-(4-Phenyl-1-piperazinyl)butoxy]-3,4-dihydro-2(1H)-quinolinone Derivatives. Journal of Medicinal Chemistry. URL:[Link]
-
High Affinity Dopamine D3 Receptor (D3R)-Selective Antagonists Attenuate Heroin Self-Administration in Wild-Type but not D3R Knockout Mice. NIH. URL:[Link]
Sources
Navigating the Labyrinth of In Vivo Reproducibility: A Comparative Guide to 2-Substituted Quinoline-Piperazine Derivatives
A Senior Application Scientist's Perspective on Ensuring Robust and Reliable Preclinical Data
For researchers, scientists, and drug development professionals, the quest for novel therapeutics is both exhilarating and fraught with challenges. Among the many promising scaffolds, the quinoline-piperazine core has emerged as a versatile platform for developing agents with a wide array of pharmacological activities, from cardiovascular to central nervous system effects. However, the journey from a promising molecule in vitro to a reproducible in vivo effect is a well-documented bottleneck in drug discovery. This guide provides an in-depth analysis of the factors influencing the reproducibility of in vivo results for 2-substituted quinoline-piperazine derivatives, using the hypotensive agent Centhaquin as a primary case study. We will dissect the nuances of experimental design, compare with other derivatives, and provide actionable protocols to enhance the reliability of your preclinical data.
The Quinoline-Piperazine Scaffold: A Privileged Structure in Pharmacology
The fusion of a quinoline nucleus with a piperazine moiety creates a chemical scaffold with significant therapeutic potential. Quinoline and its derivatives are known to possess a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] The addition of a piperazine ring, a common pharmacophore in centrally acting agents, often imparts favorable pharmacokinetic properties and allows for fine-tuning of receptor interactions. This combination has led to the discovery of potent compounds targeting various physiological systems.
A notable example is the class of 2-substituted quinoline-piperazine derivatives. While the specific compound "2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline" is not extensively documented in publicly available literature, a closely related analog, 2-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl) quinoline , also known as Centhaquin , has been studied for its in vivo effects.[5] This guide will leverage the available data on Centhaquin to explore the critical aspects of in vivo reproducibility for this chemical class.
In Vivo Profile of a Representative Compound: Centhaquin
Centhaquin has been investigated for its hypotensive (blood pressure lowering) activity in various animal models. The primary in vivo findings are summarized below.
| Animal Model | Dose | Route of Administration | Observed Effects | Citation |
| Anesthetized Cat | 0.01-1.0 mg/kg | Intravenous (i.v.) | Dose-dependent decrease in blood pressure and heart rate. | [5] |
| Anesthetized Cat | 1.0-2.5 mg/kg | Intraduodenal | Decrease in blood pressure and heart rate. | [5] |
| Decerebrate Cat | 0.01-1.0 mg/kg | Intravenous (i.v.) | Dose-dependent decrease in blood pressure and heart rate. | [5] |
| Spinal Transected Cat | - | - | Insignificant hypotensive effect. | [5] |
| Deafferented and Vagotomized Cat | - | - | More marked hypotensive effect. | [5] |
| Cat | 5-10 µg | Intravertebral arterial injection | Hypotension and bradycardia. | [5] |
| Cat | - | Topical application to medulla | Hypotension and bradycardia. | [5] |
| Rat | - | Single and multiple dosing | Effective in lowering blood pressure. | [5] |
The data suggests that Centhaquin acts centrally to reduce blood pressure, as its effects are more pronounced when administered directly to the brain or in models where central nervous system pathways are intact.[5]
Deconstructing Reproducibility: Key Factors in In Vivo Studies
The seemingly straightforward in vivo effects of a compound like Centhaquin can be subject to significant variability, leading to challenges in reproducibility. Understanding and controlling for these factors is paramount for generating reliable data.
Animal Model Selection and Physiological State
The choice of animal model is a critical determinant of experimental outcomes. As seen with Centhaquin, the physiological state of the animal (e.g., anesthetized, decerebrate, spinal transected) can dramatically alter the observed effects.[5]
-
Species-Specific Differences: Metabolic pathways, receptor subtypes, and overall physiology can vary significantly between species (e.g., cats and rats). These differences can impact the pharmacokinetics and pharmacodynamics of a compound.
-
Anesthesia: Anesthetics can have their own cardiovascular effects, potentially masking or potentiating the action of the test compound. The choice of anesthetic and the depth of anesthesia must be carefully controlled and reported.
-
Surgical Interventions: Procedures like spinal transection, deafferentation, and vagotomy are powerful tools to elucidate mechanisms of action but also introduce significant physiological perturbations that can affect the reproducibility of the results if not performed consistently.[5]
Compound Formulation and Administration
The physicochemical properties of the quinoline-piperazine derivative will dictate its formulation and route of administration, both of which can influence in vivo results.
-
Solubility and Vehicle: Poor solubility can lead to inaccurate dosing and variable absorption. The choice of vehicle should be justified and its potential effects on the animal model should be evaluated.
-
Route of Administration: As demonstrated with Centhaquin, the route of administration (e.g., intravenous, intraduodenal, intravertebral) directly impacts the bioavailability and tissue distribution of the compound, leading to different pharmacological responses.[5]
-
Dose Accuracy and Stability: Precise dose calculations and verification of the compound's stability in the formulation are essential.
Experimental Protocol and Endpoint Measurement
Subtle variations in the experimental protocol can introduce significant variability.
-
Acclimatization and Handling: Proper acclimatization of animals to the laboratory environment and consistent handling procedures are crucial to minimize stress-induced physiological changes.
-
Endpoint Measurement: The method of measuring physiological parameters (e.g., blood pressure, heart rate) should be calibrated, validated, and consistently applied. The timing of measurements relative to compound administration is also critical.
-
Blinding and Randomization: To mitigate unconscious bias, experiments should be conducted in a blinded and randomized manner whenever possible.
Caption: Factors influencing the reproducibility of in vivo studies.
A Comparative Look at Other Quinoline-Piperazine Derivatives
The versatility of the quinoline-piperazine scaffold is evident in the diverse in vivo activities reported for its derivatives. This diversity also highlights the unique reproducibility challenges associated with each therapeutic area.
| Compound Class/Example | Primary In Vivo Activity | Potential Reproducibility Challenges | Citation |
| 5-HT1A/B/D Receptor Antagonists | Antidepressant/anxiolytic effects | Behavioral assays are sensitive to environmental factors and observer bias. | [6] |
| Partial Agonists of Benzodiazepine Receptors | Anticonflict properties | The "conflict" paradigm in animal models can be difficult to standardize. | [7] |
| 2-Substituted Quinolines | Antileishmanial activity | The choice of Leishmania species and the host immune status can influence outcomes. | [8] |
| Quinolines as NorA Efflux Pump Inhibitors | Synergistic antibacterial activity | The resistance profile of the bacterial strain and the pharmacokinetics of the co-administered antibiotic are critical. | [9] |
| mTOR Inhibitors | Anticancer activity | Tumor heterogeneity and the tumor microenvironment can lead to variable responses. | [10] |
This comparison underscores the importance of tailoring the experimental design and validation to the specific biological question being addressed. A "one-size-fits-all" approach to in vivo testing is unlikely to yield reproducible results across different therapeutic targets.
Best Practices and a Protocol for Robust In Vivo Studies
To enhance the reproducibility of in vivo studies with quinoline-piperazine derivatives, a meticulous and well-documented experimental approach is essential.
Experimental Workflow for In Vivo Blood Pressure Measurement
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Quinoline Heterocycles: Synthesis and Bioactivity | IntechOpen [intechopen.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological studies on 2-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl) quinoline (centhaquin). I. Hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical evidence that 2-phenyl-4[(4-piperidinyl) ethyl]quinoline, a quinoline derivative with pure anticonflict properties, is a partial agonist of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. dspace.mit.edu [dspace.mit.edu]
Operational Logistics and Disposal Protocol for 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline
Executive Summary & Hazard Causality
2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline is a complex, synthetic active pharmaceutical ingredient (API) hybrid characterized by a quinoline core and a phenylpiperazine moiety. While highly valuable in drug development, the structural components of this molecule present severe environmental and occupational hazards.
The quinoline core is a suspected human carcinogen and exhibits significant aquatic toxicity[1]. Simultaneously, the piperazine ring is highly recalcitrant to biological degradation. If introduced into municipal wastewater, piperazine derivatives disrupt activated sludge systems by severely elevating the Sludge Volume Index (SVI) and inhibiting nitrifying bacteria[2]. To ensure regulatory compliance and environmental stewardship, this guide provides a comprehensive, self-validating framework for the safe handling, chemical degradation, and final disposal of this compound, aligning with the Environmental Protection Agency (EPA) standards for hazardous pharmaceutical waste[3].
Waste Stream Categorization and Logistics
Proper segregation of waste streams is the foundational step in hazardous drug management[4]. Because 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline contains highly stable heterocyclic rings, direct drain disposal is strictly prohibited under all circumstances.
Table 1: Waste Categorization and EPA Logistics
| Waste State | Primary Hazard Profile | EPA Regulatory Framework | Required Primary Containment | Final Disposal Method |
| Solid API / Powder | Acute dermal/oral toxicity, suspected carcinogen | RCRA Subpart P (Hazardous Pharmaceutical Waste) | Sealable, leak-proof HDPE wide-mouth jar | High-Temperature Incineration (Licensed Facility) |
| Organic Liquid Waste | Flammability, aquatic toxicity | RCRA Characteristic Waste (D001 for Ignitability) | Vented safety carboy (PTFE/Glass) | Fuel Blending / Solvent Incineration |
| Aqueous Liquid Waste | Activated sludge toxicity, environmental persistence | RCRA Non-Creditable Hazardous Waste | Borosilicate glass carboy | In-lab Advanced Oxidation followed by Incineration |
| Contaminated Consumables | Trace API exposure | OSHA Hazardous Drugs Standard | 6-mil Polyethylene bag inside rigid bin | Regulated Medical Waste Incineration |
Standard Operating Procedures (SOPs)
Methodology 1: Solid Waste & Contaminated Consumables Packaging
Causality: Solid API powders pose a severe inhalation and dermal toxicity risk. High-temperature incineration is the Best Demonstrated Available Technology (BDAT) for complex aromatic amines, ensuring complete thermal destruction of the pharmacophore[3].
-
Don PPE: Equip nitrile gloves (double-gloved), a chemical-resistant lab coat, safety goggles, and an N95/P100 respirator if handling dry powder to prevent inhalation of aerosolized API[4].
-
Primary Containment: Place all solid API residue, contaminated weighing boats, and filter papers into a sealable, leak-proof primary container (e.g., high-density polyethylene (HDPE) wide-mouth jar).
-
Secondary Containment: Place the primary container into a secondary RCRA-compliant hazardous waste bin lined with a 6-mil polyethylene bag.
-
Labeling: Affix a hazardous waste label immediately. Mark explicitly as "Toxic Solid Waste - Contains Phenylpiperazine/Quinoline API". Do not use chemical abbreviations.
-
Storage & Transfer: Store in a designated Satellite Accumulation Area (SAA) for no longer than 90 days before transferring to a licensed third-party disposal facility for high-temperature incineration[3].
Methodology 2: Aqueous Waste Degradation via Fenton's Oxidation
Causality: Dilute aqueous solutions generated during assays cannot be incinerated efficiently due to high water content, yet discharging them directly into biological wastewater systems causes microbial toxicity[2]. Advanced Oxidation Processes (AOPs), specifically utilizing Fenton's Reagent, generate hydroxyl radicals ( ⋅OH ) that attack the electron-rich piperazine and quinoline rings. This induces N-C bond cleavage, converting the toxic heterocycles into biodegradable aliphatic intermediates (e.g., ethylenediamine, oxalic acid) prior to final disposal[5].
Table 2: Fenton's Oxidation Parameters for Aqueous Piperazine-Quinoline Waste
| Reaction Parameter | Optimal Value | Mechanistic Rationale |
| Initial pH | 2.8 – 3.2 | Maximizes the catalytic generation of hydroxyl radicals ( ⋅OH ); prevents iron precipitation. |
| Fe2+ Dosage | 0.15 mol/L | Acts as the catalyst to decompose H2O2 . Excess iron scavenges radicals, while too little halts the reaction. |
| H2O2 Dosage | 4.0 mol/L | Primary oxidant source. High concentration is required to fully cleave the dual heterocyclic ring system. |
| Reaction Time | 120 minutes | Ensures complete N-C bond cleavage and ring opening into aliphatic intermediates. |
| Validation Metric | >95% COD Reduction | Self-validating metric confirming the destruction of the recalcitrant organic load. |
Step-by-Step Degradation Protocol:
-
Pre-Reaction Analysis: Measure the initial Chemical Oxygen Demand (COD) of the aqueous waste using a standard colorimetric COD assay vial. This establishes the baseline for self-validation.
-
Acidification: Transfer the aqueous waste to a borosilicate glass reaction vessel equipped with a magnetic stirrer. Slowly add 1M Sulfuric Acid ( H2SO4 ) until the solution reaches pH 3.0.
-
Catalyst Addition: Add Ferrous Sulfate heptahydrate ( FeSO4⋅7H2O ) to achieve a Fe2+ concentration of approximately 0.15 mol/L[2]. Stir for 5 minutes to ensure complete dissolution.
-
Oxidation: Dropwise, add 30% Hydrogen Peroxide ( H2O2 ) to achieve a concentration of 4.0 mol/L[2]. Maintain the reaction temperature below 40°C using a water bath, as the exothermic breakdown of the quinoline/piperazine rings will generate heat.
-
Incubation & Validation: Allow the reaction to proceed for 120 minutes with continuous stirring. After 2 hours, use a peroxide test strip to confirm the complete consumption of H2O2 . Measure the post-reaction COD. Self-Validation: A successful degradation will yield a COD reduction of >95%, confirming ring cleavage[2].
-
Neutralization: Adjust the pH to 6.8-7.2 using 1M Sodium Hydroxide (NaOH). The iron will precipitate as Fe(OH)3 , which can be filtered. The resulting neutralized effluent and filter cake must still be disposed of via institutional hazardous waste channels, but the acute toxicity and environmental persistence of the API have been successfully eliminated.
Disposal Workflow Visualization
Workflow for the categorization, chemical degradation, and final RCRA-compliant disposal of waste.
References
- State of the Science Report for Quinoline Canada.ca / U.S. Environmental Protection Agency (EPA)
- Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P)
- Efficient removal of piperazine by catalytic wet air oxidation Environmental Science: Water Research & Technology (RSC Publishing)
- Treatment of piperazine wastewater by preoxidant of Fenton reagent and activated sludge ResearchG
- Controlling Occupational Exposure to Hazardous Drugs Occupational Safety and Health Administr
Sources
- 1. State of the Science Report for Quinoline - Canada.ca [canada.ca]
- 2. researchgate.net [researchgate.net]
- 3. regulations.gov [regulations.gov]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. Efficient removal of piperazine by catalytic wet air oxidation using RuNiCe/γ-Al2O3-activated carbon - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
Personal protective equipment for handling 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline
As a Senior Application Scientist, I approach the handling of complex, highly active novel compounds not merely as a checklist of safety rules, but as a comprehensive system of risk mitigation.
The compound 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline is a complex heterocyclic molecule combining a quinoline core with a phenylpiperazine moiety. Structurally, this compound belongs to a class of molecules heavily investigated for potent Central Nervous System (CNS) activity (often targeting dopamine or serotonin receptors). Because specific toxicological data (SDS) for novel or highly specialized research intermediates is often incomplete, we must apply the precautionary principle and treat this compound as a highly potent Active Pharmaceutical Ingredient (API) , equivalent to an Occupational Exposure Band (OEB) 4 or 5 compound [1].
The following guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute personnel safety and environmental integrity.
Hazard Causality & E-E-A-T Principles
To build a robust safety culture, researchers must understand the causality behind our protective measures [2]:
-
High Lipophilicity (Dermal Hazard): The biphenyl and quinoline rings make this molecule highly lipophilic. If dissolved in organic solvents (e.g., DMSO, dichloromethane), it can rapidly bypass the stratum corneum (the skin's primary barrier), leading to systemic absorption. This necessitates specific chemical-resistant elastomers rather than standard latex.
-
Micronization (Inhalation Hazard): In its dry, powdered form, electrostatic forces can cause the fine particles to aerosolize during weighing. Inhalation of potent CNS agents can cause immediate neurological effects at microgram quantities.
-
Mucosal Irritation (Ocular Hazard): The basic nitrogen atoms in the piperazine ring can cause severe irritation or chemical burns upon contact with ocular mucosa.
Personal Protective Equipment (PPE) Matrix
Under OSHA’s Personal Protective Equipment Standard (29 CFR 1910 Subpart I), PPE must be selected based on a rigorous hazard assessment [3]. The table below summarizes the required PPE based on the operational scale.
| PPE Category | Analytical Scale (< 10 mg) | Preparative Scale (> 10 mg) | Mechanistic Justification |
| Hand Protection | Double-glove (Nitrile, 5 mil minimum). | Double-glove (Extended cuff Neoprene over Nitrile). | Nitrile provides a barrier against the dry powder; Neoprene offers superior resistance if handling the compound in aggressive organic solvents. |
| Respiratory | N95 or P100 half-mask respirator. | Powered Air-Purifying Respirator (PAPR) with HEPA filters. | Prevents inhalation of aerosolized particulates. PAPR is required for larger quantities due to the exponential increase in aerosolization risk. |
| Eye/Face | ANSI Z87.1 Safety Goggles. | Safety Goggles + Full Face Shield. | Protects against micro-particulate drift and solvent splashing during solubilization. |
| Body Protection | Flame-retardant, fluid-resistant lab coat. | Tyvek® disposable coverall with taped seams. | Prevents accumulation of potent dust on personal clothing, which could lead to secondary exposure outside the lab. |
Operational Plan: Step-by-Step Handling Protocol
Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety parameters are confirmed.
Phase 1: Pre-Operational Setup
-
Containment Verification: Conduct all dry-powder handling inside a certified Class II Biological Safety Cabinet (BSC) or a Ventilated Balance Enclosure (VBE). Validation: Check the magnehelic gauge to ensure negative pressure is within the certified range before opening the container.
-
Static Mitigation: Place an anti-static bar or use a zero-stat gun inside the enclosure. Causality: Piperazine derivatives are notoriously prone to static charge, which causes the powder to "jump" and contaminate the workspace.
Phase 2: Weighing and Transfer
-
Don PPE: Apply the PPE matrix above. Tape the cuffs of your gloves to your lab coat/coverall to prevent wrist exposure.
-
Closed-System Transfer: Tare your receiving vial with its cap on.
-
Open the primary container of 2-(1-Methyl-2-(4-phenyl-1-piperazinyl)ethyl)quinoline only within the active airflow of the VBE.
-
Use a disposable, anti-static micro-spatula to transfer the required mass.
-
Cap the receiving vial tightly before removing it from the balance area to re-weigh.
Phase 3: Solubilization
-
Inject the solvent (e.g., DMSO) directly into the capped vial using a syringe through a septum, or open the vial only within the fume hood.
-
Vortex the sealed vial. Never sonicate an open vial, as ultrasonic waves rapidly aerosolize the liquid, creating a highly toxic inhalation hazard.
Logical Workflow & Spill Response Diagram
Fig 1: Operational workflow and spill response for handling potent quinoline derivatives.
Decontamination and Disposal Plan
Proper disposal is critical to prevent environmental contamination and protect downstream sanitation workers [2].
Spill Response & Surface Decontamination:
-
Powder Spills: Do not sweep. Cover the powder with an absorbent pad soaked in a compatible solvent (e.g., Isopropanol) to dissolve and trap the compound.
-
Chemical Degradation: Wipe the area with a 10% sodium hypochlorite (bleach) solution. The oxidative power of bleach helps degrade the piperazine ring, reducing its biological activity. Follow with a soap and water wash to remove bleach residue.
Waste Segregation:
-
Solid Waste: All disposable spatulas, gloves, Tyvek suits, and empty primary containers must be placed in a heavy-duty, sealable hazardous waste bag. Label explicitly as "Toxic Solid Waste - Potent API (Quinoline Derivative)."
-
Liquid Waste: Collect all solvent waste containing the compound in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy. Do not mix with general organic waste, as potent APIs require specialized high-temperature incineration.
References
-
Centers for Disease Control and Prevention (CDC). (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Retrieved from[Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from[Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910 Subpart I). Retrieved from[Link]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
